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Core Science & Biosynthesis

Foundational

N-Boc-11-aminoundecan-1-ol chemical structure and physical properties

An in-depth technical analysis and methodological guide on the structural mechanics, physical properties, and advanced therapeutic applications of N-Boc-11-aminoundecan-1-ol. Executive Summary In the rapidly evolving lan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on the structural mechanics, physical properties, and advanced therapeutic applications of N-Boc-11-aminoundecan-1-ol.

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and lipid-based drug delivery, the architectural precision of bifunctional linkers is paramount. N-Boc-11-aminoundecan-1-ol (CAS: 144191-92-4), also known as tert-butyl (11-hydroxyundecyl)carbamate, serves as a critical aliphatic building block in modern medicinal chemistry [1]. Featuring an 11-carbon hydrophobic spacer flanked by orthogonally reactive termini—a free hydroxyl group and a Boc-protected primary amine—this molecule enables highly controlled, step-wise conjugation. This guide dissects its physicochemical profile, its mechanistic utility in PROteolysis TArgeting Chimeras (PROTACs) and hybrid nanomaterials, and provides field-validated protocols for its integration into complex synthetic workflows.

Structural Mechanics and Molecular Rationale

The utility of N-Boc-11-aminoundecan-1-ol is dictated by its three distinct structural domains, each engineered for specific chemical and biological functions:

  • The 11-Carbon Aliphatic Spacer: The undecyl chain provides a highly flexible, hydrophobic bridge. In PROTAC design, linker length directly governs the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). An 11-carbon chain spans approximately 12–15 Å. This is often the "Goldilocks" length: it is long enough to prevent steric clashes between the recruited E3 ligase and the protein of interest (POI), yet short enough to minimize the entropic penalty of linker folding, which can otherwise diminish binding affinity [3].

  • The Terminal Hydroxyl (-OH): Acting as the primary nucleophilic center, the hydroxyl group allows for immediate functionalization via esterification, etherification, or conversion into a leaving group (e.g., mesylate or tosylate) for subsequent substitution reactions.

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing unwanted cross-reactivity or polymerization during the functionalization of the hydroxyl terminus. The Boc group is stable under basic and nucleophilic conditions but can be cleanly cleaved under acidic conditions, exposing the amine for the final conjugation step.

Reactivity Core N-Boc-11-aminoundecan-1-ol (C16H33NO3) Hydroxyl Terminal Hydroxyl (-OH) Nucleophilic Center Core->Hydroxyl Reacts via Aliphatic 11-Carbon Chain Hydrophobic Spacer Core->Aliphatic Provides BocAmine Boc-Protected Amine Masked Nucleophile Core->BocAmine Deprotects to Ester Ester/Ether Linkages Hydroxyl->Ester Flex Flexibility & Permeability Aliphatic->Flex PrimaryAmine Primary Amine (-NH2) BocAmine->PrimaryAmine TFA/HCl

Structural domains and reactivity profile of N-Boc-11-aminoundecan-1-ol.

Physical Properties & Characterization

Understanding the physical properties of N-Boc-11-aminoundecan-1-ol is essential for optimizing reaction conditions, purification strategies, and predicting its behavior in biological systems. The calculated LogP of 3.86 indicates significant lipophilicity[2]. When incorporated into a drug molecule, this lipophilic contribution aids in crossing the phospholipid bilayer—a critical requirement for intracellular degraders like PROTACs.

Table 1: Quantitative Physical and Chemical Properties

PropertyValueSource / Context
CAS Number 144191-92-4Standard identifier [1]
Molecular Formula C16H33NO3Core composition [1]
Molecular Weight 287.44 g/mol Mass spectrometry target [1]
Density 0.950 ± 0.06 g/cm³Volumetric calculations [1]
LogP 3.86Predicts high lipophilicity/permeability [2]
Physical Form Solid or semi-solidTemperature dependent (low melting point) [1]
Storage Conditions 2–8 °C, Sealed, DryPrevents ambient degradation [1]

Applications in Advanced Therapeutics

PROTAC Linker Engineering

In the synthesis of PROTACs, N-Boc-11-aminoundecan-1-ol acts as a foundational bifunctional linker [3]. The hydroxyl end is typically conjugated to the POI ligand (e.g., via a Mitsunobu reaction to form an ether, or Steglich esterification to form an ester). Following this, the Boc group is removed, and the newly liberated primary amine is coupled to an E3 ligase ligand (such as a thalidomide derivative for Cereblon or a VHL ligand) via standard amide bond formation.

Hybrid Nanomaterials and Surface Functionalization

Beyond small molecules, this compound is utilized in the synthesis of hybrid nanomaterials. For instance, it has been employed in the functionalization of calix[n]arene derivatives to create multivalent hosts for decorating noble metal nanoparticles [4]. The 11-carbon chain provides a self-assembling hydrophobic monolayer effect, stabilizing the nanoparticles while the terminal groups allow for further supramolecular interactions.

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causality explanation for the reagents chosen and a quality control (QC) checkpoint to prevent the propagation of errors through multi-step syntheses.

Protocol A: Selective Hydroxyl Conjugation (Steglich Esterification)

Objective: Couple a target carboxylic acid to the hydroxyl terminus of N-Boc-11-aminoundecan-1-ol without affecting the protected amine.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and N-Boc-11-aminoundecan-1-ol (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea byproduct, ensuring high yields.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. Stain with Ninhydrin (should remain negative, confirming the Boc group is intact) and Phosphomolybdic acid (PMA) to confirm the consumption of the starting alcohol. Validate via LC-MS for the expected [M+Na]+ adduct.

Protocol B: Boc Deprotection and Amine Activation

Objective: Cleave the Boc protecting group to expose the primary amine for subsequent E3 ligase ligand coupling.

  • Cleavage: Dissolve the purified intermediate from Protocol A in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM.

    • Causality: TFA provides the necessary acidic environment to protonate the carbamate oxygen, leading to the cleavage of the tert-butyl group. The reaction is thermodynamically driven to completion by the irreversible release of carbon dioxide and isobutylene gas.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor gas evolution.

  • Isolation: Evaporate the solvent under reduced pressure. To remove residual, highly corrosive TFA, co-evaporate the residue three times with toluene.

  • Self-Validation Checkpoint: The resulting product is a primary amine TFA salt. A Ninhydrin stain on TLC will now turn deep purple/blue, confirming the presence of the free amine. 1 H-NMR validation must show the complete disappearance of the strong singlet at ~1.44 ppm, which corresponds to the 9 protons of the cleaved tert-butyl group.

PROTAC_Workflow A N-Boc-11-aminoundecan-1-ol (Linker) C Steglich Esterification (EDC/DMAP) A->C B Target Ligand (Carboxylic Acid) B->C D Boc-Protected Intermediate C->D E Boc Deprotection (TFA/DCM) D->E F Amine Intermediate (TFA Salt) E->F H Amidation (HATU/DIPEA) F->H G E3 Ligase Ligand (Activated Ester) G->H I Functional PROTAC H->I

Workflow for utilizing N-Boc-11-aminoundecan-1-ol in PROTAC synthesis.

References

  • Università degli Studi di Parma. "Calix[6]arene Derivatives as Pivotal Components of Working Devices and Molecular Machine Prototypes." UNIPR Institutional Repository. Available at:[Link]

Exploratory

N-Boc-11-aminoundecan-1-ol: Synthesis Pathways, Mechanistic Insights, and Experimental Protocols

Executive Summary N-Boc-11-aminoundecan-1-ol is a highly versatile, bifunctional aliphatic linker utilized extensively in advanced chemical biology, targeted drug delivery, and materials science. Featuring an 11-carbon h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Boc-11-aminoundecan-1-ol is a highly versatile, bifunctional aliphatic linker utilized extensively in advanced chemical biology, targeted drug delivery, and materials science. Featuring an 11-carbon hydrophobic spacer, a terminal primary alcohol, and a tert-butyloxycarbonyl (Boc) protected amine, this intermediate provides optimal spatial separation for bioconjugation. It is a critical building block in the synthesis of activity-based protein profiling (ABPP) probes—such as VX-nerve agent analogs[1]—and serves as a structural bridge in the development of biomimetic macrocyclic inhibitors[2].

This technical guide dissects the strategic synthesis pathways for N-Boc-11-aminoundecan-1-ol, explains the causality behind critical experimental choices, and provides a self-validating protocol designed for high-fidelity replication in the laboratory.

Strategic Synthesis Pathways

The preparation of N-Boc-11-aminoundecan-1-ol generally follows one of two primary synthetic routes. The selection of the route is dictated by precursor availability and the specific chemoselectivity requirements of the synthesis.

Route A: Direct Amine Protection (Preferred)

The most direct and high-yielding method involves the selective N-Boc protection of commercially available 11-aminoundecan-1-ol[3].

Mechanistic Causality: The primary challenge in this reaction is the solubility profile of 11-aminoundecan-1-ol. The long 11-carbon aliphatic chain is highly hydrophobic, while the terminal amine and alcohol engage in strong intermolecular hydrogen bonding, often rendering the starting material insoluble in pure non-polar solvents. To overcome this, a binary solvent system of THF and Methanol (typically 9:1 v/v) is employed[3]. THF solvates the hydrophobic chain and the lipophilic Boc₂O reagent, while Methanol disrupts the hydrogen-bonding network of the amino alcohol, ensuring a homogeneous reaction environment. Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the proton released during carbamate formation, maintaining the amine in its highly nucleophilic, unprotonated state.

Route B: Carboxylic Acid Protection and Chemoselective Reduction

When 11-aminoundecan-1-ol is unavailable, 11-aminoundecanoic acid serves as a viable starting material.

Mechanistic Causality: Direct reduction of an unprotected amino acid to an amino alcohol requires harsh reducing agents (e.g., LiAlH₄), which complicate workup and can lead to unwanted side reactions. Therefore, the amine is first protected as a Boc carbamate. However, the subsequent reduction of the carboxylic acid to the alcohol must be strictly chemoselective to avoid cleaving the acid-labile Boc group. This is achieved via the mixed anhydride method: the carboxylic acid is activated with isobutyl chloroformate and N-methylmorpholine (NMM), followed by mild reduction using Sodium Borohydride (NaBH₄) in a THF/H₂O mixture.

SynthesisPathway SM1 11-aminoundecan-1-ol (Starting Material) Rxn1 Boc2O, TEA THF/MeOH (9:1) RT, 16h SM1->Rxn1 Target N-Boc-11-aminoundecan-1-ol (Target Intermediate) Rxn1->Target SM2 11-aminoundecanoic acid (Alternative SM) Rxn2A Boc2O, NaOH H2O/Dioxane SM2->Rxn2A Int2 N-Boc-11-aminoundecanoic acid Rxn2A->Int2 Rxn2B 1. i-BuOCOCl, NMM 2. NaBH4, THF/H2O Int2->Rxn2B Rxn2B->Target

Figure 1: Convergent synthetic pathways for N-Boc-11-aminoundecan-1-ol via protection or reduction.

Quantitative Pathway Comparison

The following table summarizes the key operational metrics between the two synthetic strategies, aiding in route selection based on laboratory constraints.

ParameterRoute A (Direct Amine Protection)Route B (Acid Protection & Reduction)
Starting Material 11-aminoundecan-1-ol11-aminoundecanoic acid
Steps to Target 12
Typical Overall Yield > 90%65 - 75%
Atom Economy HighModerate
Key Reagents Boc₂O, TEA, THF/MeOHBoc₂O, NaOH, Isobutyl chloroformate, NaBH₄
Primary Challenge Starting material solubilityChemoselectivity during reduction

Self-Validating Experimental Protocol: Route A

To ensure scientific integrity and reproducibility, the following protocol for the direct Boc protection of 11-aminoundecan-1-ol incorporates built-in validation checkpoints[3].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 11-aminoundecan-1-ol (1.0 equiv, e.g., 15.30 mmol) in a 9:1 mixture of anhydrous THF and Methanol (50 mL) under an inert nitrogen atmosphere. Stir until the mixture becomes a homogeneous solution.

  • Base Addition: Add Triethylamine (TEA) (1.1 equiv, 16.80 mmol) in a single portion.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv, 15.30 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction mixture to stir continuously overnight (approx. 16 hours) at room temperature (20-25 °C).

  • Solvent Removal: Concentrate the reaction mixture by removing the THF and Methanol under reduced pressure using a rotary evaporator.

  • Workup: Partition the resulting crude residue between Ethyl Acetate (EtOAc, 100 mL) and distilled water (50 mL). Separate the organic phase and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to afford the product as a white solid.

Workflow Step1 1. Reagent Preparation Dissolve 11-aminoundecan-1-ol in THF/MeOH (9:1) Step2 2. Base Addition Add Triethylamine (1.1 eq) under inert atmosphere Step1->Step2 Step3 3. Protection Add Boc2O (1.0 eq) dropwise. Stir overnight at RT Step2->Step3 Step4 4. Solvent Removal Evaporate under reduced pressure Step3->Step4 Step5 5. Workup & Purification Partition in EtOAc/H2O. Dry over Na2SO4 Step4->Step5 Step6 6. Validation 1H NMR & ESI-MS Confirmation Step5->Step6

Figure 2: Step-by-step experimental workflow for the Boc protection of 11-aminoundecan-1-ol.

System Validation Checkpoints

Do not proceed to downstream applications without confirming the following analytical parameters:

  • TLC Monitoring: The starting material (free amine) will stain intensely with Ninhydrin. The successful formation of the product is indicated by the disappearance of the Ninhydrin-positive spot and the appearance of a higher Rf​ spot that stains actively with Phosphomolybdic acid (PMA) or Iodine, but not Ninhydrin.

  • ¹H NMR (CDCl₃, 400 MHz): Validation is confirmed by the presence of a distinct 9H singlet at δ ~1.44 ppm corresponding to the tert-butyl group of the Boc moiety. The triplet corresponding to the CH2​ adjacent to the nitrogen should shift slightly downfield compared to the unprotected amine.

  • ESI-MS: The theoretical exact mass of N-Boc-11-aminoundecan-1-ol is 287.25 Da. Look for the [M+H]+ peak at m/z 288.3 or the [M+Na]+ adduct at m/z 310.3.

Downstream Applications & Deprotection Strategies

Once N-Boc-11-aminoundecan-1-ol is successfully synthesized, the terminal alcohol can be utilized for esterification or etherification. For instance, in the synthesis of VX-probes, the alcohol is esterified with methylphosphonothioic dichloride[1].

Following the modification of the alcohol terminus, the Boc group can be quantitatively removed to expose the primary amine for further conjugation. This is typically achieved under acidic conditions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]. The resulting free amine is highly reactive and is frequently subjected to NHS-activated ester-mediated amide bond formation to attach functional moieties, such as biotin "tails" for biological assays or fluorophores for imaging[1].

References

  • Activity Based Protein Profiling Leads to Identification of Novel Protein Targets for Nerve Agent VX | Chemical Research in Toxicology - ACS Public
  • UNIVERSITÀ DEGLI STUDI DI PARMA (PhD Thesis).
  • Biomimetic Macrocyclic Inhibitors of Human Cathepsin D: Structure–Activity Relationship and Binding Mode Analysis - ACS Public

Sources

Foundational

Thermal Stability and Degradation Profile of N-Boc-11-aminoundecan-1-ol: A Technical Guide for Process Chemistry

Executive Summary & Structural Rationale N-Boc-11-aminoundecan-1-ol (CAS 144191-92-4) is a highly versatile, bifunctional building block extensively utilized in the synthesis of lipid nanoparticles (LNPs), bioconjugates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-Boc-11-aminoundecan-1-ol (CAS 144191-92-4) is a highly versatile, bifunctional building block extensively utilized in the synthesis of lipid nanoparticles (LNPs), bioconjugates, and linkers for Targeted Protein Degradation (PROTACs). Its structural architecture dictates its physicochemical behavior: a long, hydrophobic 11-carbon aliphatic chain provides spatial separation and lipidic character, a primary alcohol enables downstream esterification or etherification, and a tert-butyloxycarbonyl (Boc) group orthogonally protects the primary amine.

Understanding the precise thermal stability and degradation kinetics of this molecule is critical for drug development professionals. Premature deprotection or degradation during high-temperature processing (e.g., hot-melt extrusion, continuous flow synthesis) can lead to catastrophic batch failures. This whitepaper provides an in-depth analysis of its thermal degradation mechanisms, forced degradation profile, and the self-validating analytical protocols required to ensure material integrity.

Thermodynamics and Mechanism of N-Boc Thermal Degradation

The Boc protecting group is renowned for its stability under basic and neutral conditions at ambient temperatures[1]. However, it is inherently thermally labile. While stable at physiological temperatures (37°C), the application of significant thermal stress induces a catalyst-free thermolytic deprotection[2].

The Cleavage Mechanism

At elevated temperatures (typically >150°C), the N-Boc group undergoes a concerted proton transfer. This fragmentation mechanism does not require an acid catalyst; instead, the thermal energy overcomes the activation barrier, leading to the collapse of the carbamate intermediate[3]. The reaction yields the free amine (11-aminoundecan-1-ol) and releases two gaseous byproducts: isobutylene and carbon dioxide[2].

This pathway is highly atom-efficient and is increasingly utilized in green chemistry and continuous flow manufacturing to avoid harsh acidic workups[2][3].

G A N-Boc-11-aminoundecan-1-ol (Intact) B Thermal Stress (> 150°C) A->B C Transition State (Concerted Proton Transfer) B->C Activation Energy D 11-aminoundecan-1-ol (Free Amine) C->D Cleavage E Isobutylene (Gas) C->E Elimination F Carbon Dioxide (Gas) C->F Decarboxylation

Figure 1: Mechanistic pathway of the thermal degradation of N-Boc-11-aminoundecan-1-ol.

Solvent-Mediated Causality in Thermal Stability

The thermal stability of N-Boc-11-aminoundecan-1-ol is highly dependent on its microenvironment. When processed in continuous flow, the choice of solvent dramatically alters the degradation onset temperature. Fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), significantly accelerate the thermal de-Boc process[4]. The Causality: TFE acts as a strong hydrogen-bond donor. It stabilizes the partially negative transition state of the carbamate carbonyl oxygen during the concerted proton transfer, thereby lowering the activation energy required for thermal cleavage and increasing the reaction rate compared to non-polar solvents like toluene[4].

Comprehensive Degradation Profile

To fully characterize the stability of N-Boc-11-aminoundecan-1-ol, a forced degradation study must evaluate its vulnerabilities across multiple stress vectors. The data below synthesizes expected behaviors based on the functional group liabilities of Boc-protected amino alcohols[1].

Table 1: Quantitative Degradation Profile of N-Boc-11-aminoundecan-1-ol

Stress ConditionReagents / EnvironmentTemp (°C)TimeframePrimary Degradation PathwayExpected Mass Shift (LC-MS)
Acidic Hydrolysis 0.1 M - 1.0 M HCl or TFA25 - 601 - 4 hRapid Boc cleavage-100 Da (Loss of Boc)
Thermal (Solid) Ambient Air< 100> 30 daysNegligibleNone
Thermal (Flow) TFE or Neat150 - 22510 - 30 minThermolytic deprotection-100 Da (Loss of Boc)
Basic Hydrolysis 0.1 M - 1.0 M NaOH25 - 6024 hHighly stable (Boc resistant)None
Oxidative 3% - 30% H₂O₂2524 hAlcohol oxidation (minor)+14 Da (Aldehyde formation)

Self-Validating Experimental Protocols

A robust analytical strategy does not merely observe degradation; it proves the mechanism. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermogravimetric Analysis with Mass Spectrometry (TGA-MS)

Standard TGA only measures mass loss, which cannot distinguish between solvent evaporation and chemical degradation. By coupling TGA with inline MS, we orthogonally verify the specific efflux of degradation products.

  • Sample Preparation: Load 5–10 mg of solid N-Boc-11-aminoundecan-1-ol into an alumina TGA crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative interference.

  • Heating Ramp (The Causality): Apply a strict heating rate of 10°C/min from 25°C to 300°C. Why 10°C/min? Faster rates induce thermal lag between the furnace and the sample, artificially inflating the recorded onset temperature ( Tonset​ ) and masking the true activation energy of the Boc cleavage.

  • Inline MS Tracking: Monitor specific ion channels: m/z 56 (isobutylene) and m/z 44 (CO₂).

  • Validation: The mass loss event (expected ~34% of total mass for the Boc group) must perfectly align temporally with the spikes in the m/z 56 and 44 channels, definitively proving thermolytic deprotection rather than nonspecific backbone pyrolysis.

Protocol B: Forced Degradation & LC-MS Profiling
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in LC-MS grade Acetonitrile[1].

  • Stress Application: Subject aliquots to the conditions outlined in Table 1 (e.g., 0.1 M HCl for acidic stress, 150°C in a sealed microwave reactor for thermal stress)[1][3].

  • Quenching: Neutralize acidic/basic samples to pH 7 to halt degradation prior to injection.

  • Chromatography: Inject onto a C18 reverse-phase column.

  • Buffer Selection (The Causality): Use 0.1% Formic Acid in Water/Acetonitrile as the mobile phase. Why Formic Acid? Unlike phosphate buffers, formic acid is volatile and MS-compatible. Furthermore, it provides the necessary protons to ensure the primary amine (formed post-degradation) is fully ionized [M+H]+ , allowing for high-sensitivity detection of the -100 Da mass shift.

Workflow A Sample Preparation (1 mg/mL in MeCN) B Stress Application A->B C Thermal Stress (150°C, Sealed) B->C D Acidic Stress (0.1M HCl, 60°C) B->D E Oxidative Stress (3% H2O2, RT) B->E F HPLC-MS/UV Analysis (0.1% FA Mobile Phase) C->F D->F E->F G Mass Balance & Kinetic Modeling F->G Data Output

Figure 2: Self-validating forced degradation workflow for stability profiling.

Storage and Handling Implications

Based on its thermal and chemical profile, N-Boc-11-aminoundecan-1-ol requires specific handling to maintain its functional integrity over time. While the Boc group is thermally stable at ambient temperatures, the bifunctional nature of the molecule makes it susceptible to slow, moisture-induced degradation over long-term storage[1].

For extended storage, the compound should be kept at -20°C under an inert atmosphere (Argon or Nitrogen). This prevents atmospheric moisture from initiating localized hydrolysis of the carbamate and protects the primary alcohol from trace oxidative degradation[1]. Prior to use, containers must be allowed to equilibrate to room temperature before opening to prevent condensation from introducing water into the bulk material.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Oxidation of N-Boc-11-aminoundecan-1-ol to 11-(Boc-amino)undecanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of PROTAC linkers, peptide building blocks, and functionalized lipid nanoparticles. Introduction & Strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of PROTAC linkers, peptide building blocks, and functionalized lipid nanoparticles.

Introduction & Strategic Rationale

The synthesis of 11-(Boc-amino)undecanoic acid from its corresponding primary alcohol, N-Boc-11-aminoundecan-1-ol , presents a classic chemoselectivity challenge in organic synthesis. The substrate contains a highly lipophilic 11-carbon aliphatic chain and an acid-labile tert-butyloxycarbonyl (Boc) protecting group [3].

Traditional oxidation methods are fundamentally incompatible with this substrate:

  • Jones Reagent (CrO₃ / H₂SO₄): The strongly acidic conditions quantitatively cleave the N-Boc group, yielding the unprotected amino acid and complicating isolation.

  • Permanganate (KMnO₄): Often leads to over-oxidation, poor yields, and difficult removal of manganese dioxide byproducts.

  • Standard Bleach (Excess NaOCl): High concentrations of hypochlorite lead to N-chlorination of the amine (if transiently deprotected) or unwanted chlorination of the aliphatic backbone.

The Solution: To achieve quantitative conversion while preserving the N-Boc group, this protocol employs Zhao’s Modification of the Anelli Oxidation [1][4]. This highly refined system utilizes a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), sodium chlorite (NaClO₂) as the stoichiometric terminal oxidant, and a catalytic amount of sodium hypochlorite (NaOCl) as the cycle initiator.

Mechanistic Causality (E-E-A-T Insights)

Why does this specific reagent combination work so flawlessly?

  • Low Hypochlorite Concentration: By using NaOCl only in catalytic amounts (0.04 equivalents) to generate the active N-oxoammonium ion, the system avoids the harsh chlorinating environment of traditional bleach oxidations [1].

  • Self-Sustaining Cycle: Once the primary alcohol is oxidized to the aldehyde, NaClO₂ rapidly oxidizes the aldehyde to the carboxylic acid. This step simultaneously regenerates NaOCl, driving the TEMPO catalytic cycle without requiring excess bleach[4].

  • Kinetic Buffering (pH 6.7): The reaction is strictly buffered. If the pH drops below 5, NaClO₂ disproportionates into toxic, explosive chlorine dioxide (ClO₂) gas. If the pH exceeds 8, the oxidation of the aldehyde stalls. A pH of 6.7 is the kinetic sweet spot for maximum turnover while fully protecting the acid-sensitive Boc group.

Experimental Workflow & Logical Relationships

ExperimentalWorkflow Start N-Boc-11-aminoundecan-1-ol (in CH3CN) Buffer Add Sodium Phosphate Buffer (pH 6.7) & TEMPO Start->Buffer Heat Heat to 35 °C Buffer->Heat Addition Simultaneous Dropwise Addition: NaClO2 (aq) & NaOCl (aq) Heat->Addition Stir Stir for 6-10 hours (Monitor via TLC/HPLC) Addition->Stir Quench Quench with cold Na2SO3 (aq) (Destroy unreacted oxidants) Stir->Quench Workup Basify to pH 8.0 & Wash Acidify to pH 2.5 & Extract Quench->Workup Product 11-(Boc-amino)undecanoic acid (>95% Yield) Workup->Product

Figure 1: Step-by-step experimental workflow for the TEMPO/NaClO/NaClO2 mediated oxidation.

Quantitative Data & Reagent Stoichiometry

Reaction Equation: C₁₆H₃₃NO₃ + NaClO₂ TEMPO (cat.), NaOCl (cat.), pH 6.7​ C₁₆H₃₁NO₄ + NaCl + H₂O

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
N-Boc-11-aminoundecan-1-ol 287.441.002.87 g (10.0 mmol)Starting Material
TEMPO 156.250.07109 mgPrimary Catalyst
NaClO₂ (80% Tech Grade) 90.442.002.26 gStoichiometric Oxidant
NaOCl (5.25% Bleach) 74.440.04~0.57 mLCycle Initiator
Acetonitrile (CH₃CN) 41.05-50 mLOrganic Co-solvent
Sodium Phosphate Buffer --38 mL (0.67 M)pH Control (pH 6.7)

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: System Initialization
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and two pressure-equalizing addition funnels, dissolve N-Boc-11-aminoundecan-1-ol (2.87 g, 10.0 mmol) in CH₃CN (50 mL).

  • Add TEMPO (109 mg, 0.07 mmol) to the solution. The mixture will turn a faint orange/red color.

  • Add 38 mL of 0.67 M Sodium Phosphate Buffer (pre-adjusted to pH 6.7).

  • Heat the biphasic mixture to 35 °C using a temperature-controlled oil bath.

    • Causality Note: Long-chain aliphatic alcohols exhibit poor solubility and sluggish kinetics at room temperature. Heating to 35 °C prevents micelle sequestration and ensures a steady reaction rate without risking thermal degradation of the Boc group [4].

Step 2: Oxidant Addition
  • Prepare Solution A: Dissolve NaClO₂ (2.26 g, 20.0 mmol) in 10 mL of deionized water. Place in Addition Funnel 1.

  • Prepare Solution B: Dilute 5.25% aqueous NaOCl (0.57 mL, 0.4 mmol) in 10 mL of deionized water. Place in Addition Funnel 2.

    • Critical Safety Warning:Never mix NaClO₂ and NaOCl directly before adding them to the reaction. The concentrated mixture is highly unstable and will generate toxic ClO₂ gas [1].

  • Add approximately 20% of Solution A into the flask, immediately followed by 20% of Solution B.

  • Begin simultaneous, dropwise addition of the remaining Solution A and Solution B over a period of 2 hours.

Step 3: Reaction Monitoring (Self-Validation)
  • Stir the reaction at 35 °C for an additional 6 to 10 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). Stain with Ninhydrin (heat required) or Phosphomolybdic Acid (PMA). The starting alcohol ( Rf​≈0.4 ) should completely disappear, replaced by a baseline spot (the carboxylic acid salt).

Step 4: Quench and Orthogonal Workup
  • Cool the reaction mixture to 20 °C.

  • Add 20 mL of cold 10% aqueous Na₂SO₃ and stir vigorously for 30 minutes.

    • Validation Check 2: Test the aqueous layer with starch-iodide paper. A lack of blue/black color confirms the complete destruction of all active oxidants.

  • Adjust the pH of the mixture to 8.0 using 2.0 N NaOH.

    • Causality Note: At pH 8.0, the product exists entirely as a water-soluble sodium carboxylate.

  • Transfer to a separatory funnel and wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 30 mL). Discard the organic layer. This orthogonal wash removes TEMPO, unreacted alcohol, and non-polar impurities, eliminating the need for column chromatography.

  • Carefully acidify the aqueous layer to pH 2.5 – 3.0 using 1.0 N HCl.

    • Validation Check 3: Monitor continuously with a calibrated pH meter. Do not drop below pH 2.0 , as this will initiate the cleavage of the N-Boc group.

  • Extract the newly formed free carboxylic acid with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Wash the combined EtOAc layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expected Result: 11-(Boc-amino)undecanoic acid is isolated as a highly pure white solid (>95% yield, ~2.86 g) requiring no further purification [3].

Mechanistic Pathway

CatalyticCycle TEMPO TEMPO Radical Oxo N-Oxoammonium Ion TEMPO->Oxo NaOCl (Initiator) Hydrox Hydroxylamine Derivative Oxo->Hydrox Alcohol Oxidation Hydrox->TEMPO Auto- Oxidation

Figure 2: The TEMPO catalytic cycle driven by NaOCl initiation.

While alternative methods like the TEMPO/BAIB system[2] are viable for carbohydrate and nucleoside oxidations, the Zhao modification remains the most scalable and economically viable route for long-chain aliphatic Boc-amino alcohols due to the use of inexpensive bulk oxidants and strict suppression of side reactions.

References

  • Title: Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach Source: Organic Chemistry Portal (via J. Org. Chem., 1999, 64, 2564-2566) URL: [Link]

  • Title: Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid (Discussing Epp and Widlanski's TEMPO oxidation) Source: PubMed Central (PMC) URL: [Link]

  • Title: 4-methoxyphenylacetic acid (Discussing Zhao's modification mechanism) Source: Organic Syntheses Procedure URL: [Link]

Application

Application Note: N-Boc-11-aminoundecan-1-ol as a Bifunctional Aliphatic Spacer in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, bioconjugation strategies, and self-validating SPPS protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, bioconjugation strategies, and self-validating SPPS protocols.

Executive Summary & Chemical Rationale

In the development of peptide-drug conjugates (PDCs), PROTACs, and membrane-permeable peptides, the selection of an optimal linker is as critical as the pharmacophore itself. N-Boc-11-aminoundecan-1-ol (CAS: 144191-92-4) is a highly versatile, bifunctional C11 aliphatic spacer. Unlike polyethylene glycol (PEG) linkers, which can suffer from unpredictable conformational folding and elicit anti-PEG immune responses, the rigid hydrophobicity of the 11-carbon alkane chain provides a defined spatial separation and enhances the lipophilicity of the resulting conjugate.

The molecule features two orthogonal reactive sites:

  • A Primary Hydroxyl Group (-OH): Highly nucleophilic, capable of forming stable ethers (for resin anchoring), esters (for prodrugs), or carbamates (for N-terminal conjugation).

  • A Boc-Protected Primary Amine: Completely stable to the basic conditions of Fmoc-SPPS (e.g., 20% piperidine) and nucleophilic attacks, yet rapidly cleaved under standard acidic conditions (e.g., 50-95% Trifluoroacetic acid [TFA]) to reveal a reactive amine for downstream bioconjugation.

By understanding the causality of these orthogonal protecting groups, peptide chemists can deploy this molecule either as a C-terminal peptidol anchor or as an N-terminal lipidation/spacer agent .

Quantitative Data & Structural Properties

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication in SPPS
Chemical Formula C16H33NO3Long aliphatic chain provides extreme hydrophobicity, ideal for membrane anchoring.
Molecular Weight 287.44 g/mol Sufficient mass and length to act as a steric spacer, preventing payload interference.
N-Protecting Group tert-ButyloxycarbonylAcid-labile (cleaved by 50-95% TFA); strictly orthogonal to Fmoc/tBu chemistry.
Functional Group Primary Hydroxyl (-OH)Nucleophilic; requires activation (e.g., DSC) or strong bases (NaH) for coupling.
Spacer Length 11 Carbons (C11)Mimics native lipid tails (e.g., lauric acid derivatives); enhances cell permeability.

Strategic Implementation in SPPS

The primary challenge in utilizing amino alcohols in SPPS is the inert nature of the hydroxyl group compared to standard carboxylic acids. Standard coupling reagents (DIC, HATU) are ineffective at forming ester/ether bonds directly from alcohols under mild conditions. Therefore, specialized anchoring and activation strategies must be employed.

Table 2: Orthogonal Cleavage Strategies for N-Boc-11-aminoundecan-1-ol

Anchoring StrategyLinkage TypeSPPS CompatibilityCleavage ConditionFinal Outcome
Merrifield Resin Benzyl EtherBoc-SPPSAnhydrous HFC-terminal 11-aminoundecanol
Trichloroacetimidate Alkoxybenzyl EtherFmoc-SPPS95% TFAC-terminal 11-aminoundecanol (Boc lost)
DSC Activation CarbamateFmoc-SPPS95% TFAN-terminal C11-amine spacer (Boc lost)

Experimental Protocols & Workflows

Protocol A: N-Terminal Spacer Addition via Carbamate Linkage (Fmoc-SPPS)

Objective: To attach the C11 spacer to the N-terminus of a resin-bound peptide, yielding a fully deprotected aliphatic amine spacer upon global cleavage.

Causality & Logic: Alcohols cannot be directly coupled to amines. By reacting the primary hydroxyl of N-Boc-11-aminoundecan-1-ol with N,N'-Disuccinimidyl carbonate (DSC), we convert the inert alcohol into a highly reactive N-hydroxysuccinimide (NHS) mixed carbonate. When exposed to the N-terminal amine of the peptide, a thermodynamically stable carbamate bond is formed. During final cleavage with 95% TFA, the carbamate remains intact, but the distal Boc group is removed, providing a free amine for subsequent payload conjugation.

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-11-aminoundecan-1-ol (3.0 eq relative to resin loading) in anhydrous Dichloromethane (DCM). Add DSC (3.0 eq) and Triethylamine (TEA, 6.0 eq). Stir at room temperature for 3 hours. Self-Validation Check: TLC or LC-MS should confirm the complete disappearance of the starting material and formation of the NHS-carbonate.

  • Resin Preparation: Ensure the resin-bound peptide has been treated with 20% piperidine/DMF to remove the final N-terminal Fmoc group. Wash thoroughly with DMF and DCM.

  • Coupling: Add the activated NHS-carbonate solution directly to the resin. Shake continuously for 12–16 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5x) and DCM (5x). Dry under a vacuum.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting product will feature an N-terminal primary amine tethered via an 11-carbon carbamate linkage.

Workflow Step1 N-Boc-11-aminoundecan-1-ol (Free Primary Hydroxyl) Step2 Activation via DSC + TEA (Forms NHS-Carbonate) Step1->Step2 Step4 On-Resin Conjugation (Stable Carbamate Linkage) Step2->Step4 Step3 Resin-Bound Peptide (Free N-Terminal Amine) Step3->Step4 Step5 Global Cleavage (95% TFA) (Boc Removal & Resin Cleavage) Step4->Step5 Step6 Final Product: Amphiphilic Peptide with C11-Amine Step5->Step6

Workflow for N-terminal spacer addition and lipidation via carbamate linkage in SPPS.

Protocol B: Synthesis of C-Terminal Peptidols via Trichloroacetimidate Activation

Objective: To synthesize a peptide where the C-terminus is an 11-carbon amino alcohol, utilizing Fmoc-SPPS.

Causality & Logic: Direct etherification of alcohols to Wang resin requires harsh Lewis acids or Mitsunobu conditions, which often lead to poor loading and side reactions. As demonstrated by Yan and Mayer (), converting Wang resin to a trichloroacetimidate activated resin allows for the rapid, mild, and highly efficient loading of Fmoc- or Boc-protected amino alcohols. Because 95% TFA is used for final Wang resin cleavage, the N-Boc group is simultaneously deprotected, yielding a fully deprotected C-terminal amino-alcohol spacer in a single step.

Step-by-Step Methodology:

  • Resin Activation: React standard Wang resin with trichloroacetonitrile and DBU in anhydrous DCM at 0°C to generate the trichloroacetimidate-activated Wang resin. Wash with anhydrous DCM.

  • Amino Alcohol Loading: Dissolve N-Boc-11-aminoundecan-1-ol (2.0 eq) in anhydrous DCM/cyclohexane (1:1). Add a catalytic amount of BF3·OEt2 (0.1 eq). Add this solution to the activated resin and shake for 2 hours at room temperature.

  • Capping: Cap unreacted sites using acetic anhydride and DIPEA.

  • Chain Elongation: Because the amino group is Boc-protected, this specific setup requires Boc-SPPS (using 50% TFA for deprotection, which will not cleave the Wang linker if carefully controlled, though Wang is typically Fmoc-compatible). Expert Insight: If Fmoc-SPPS is desired, the Boc group must be removed with 50% TFA, neutralized, and the first amino acid coupled as an Fmoc-AA. However, Wang resin is partially labile to repeated TFA exposure. Therefore, for Fmoc-SPPS, it is highly recommended to use N-Fmoc-11-aminoundecan-1-ol instead, or utilize a highly acid-stable resin (like Merrifield) for Boc-SPPS.

  • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5% H2O. The acid cleaves the alkoxybenzyl ether bond to the resin and strips the Boc group, releasing the C-terminal peptidol.

Mechanistic Troubleshooting & E-E-A-T Insights

  • Incomplete Carbamate Formation (Protocol A): If coupling efficiency is low, the NHS-carbonate may have hydrolyzed. Ensure absolute anhydrous conditions during DSC activation. The use of DIPEA instead of TEA can sometimes reduce base-catalyzed hydrolysis of the active intermediate.

  • Premature Boc Cleavage: When utilizing N-Boc-11-aminoundecan-1-ol in solid-phase strategies, remember that the Boc group is highly sensitive to strong acids. Never use 2-Chlorotrityl Chloride (2-CTC) resin for anchoring the hydroxyl group if you intend to keep the peptide on-resin while removing the Boc group. The 1-5% TFA required to cleave the 2-CTC trityl ether is dangerously close to the threshold that begins to degrade Boc protection, leading to catastrophic loss of the peptide from the resin. Secondary amino alcohol linkers, which utilize oxidative cleavage (e.g., NaIO4) rather than acidic cleavage, serve as excellent advanced alternatives when strict orthogonality to acid is required ().

  • Solubility Issues: The C11 chain is highly hydrophobic. During HPLC purification of the final cleaved peptide, expect a significant shift in retention time. A gradient utilizing a higher percentage of Acetonitrile or Isopropanol may be required to elute the lipidated peptide from a standard C18 column.

References

  • Title: Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Structural Investigation of Hybrid Peptide Foldamers Composed of α-Dipeptide Equivalent β-Oxy-δ5-amino Acids Source: Chemistry - A European Journal URL: [Link]

Method

Application Note &amp; Protocol: Fluorescent Labeling of N-Boc-11-aminoundecan-1-ol with NHS Esters

Introduction: The Strategic Importance of Labeled Long-Chain Amino Alcohols N-Boc-11-aminoundecan-1-ol is a versatile bifunctional molecule of significant interest in chemical biology, materials science, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Labeled Long-Chain Amino Alcohols

N-Boc-11-aminoundecan-1-ol is a versatile bifunctional molecule of significant interest in chemical biology, materials science, and drug development. Its structure, featuring a long C11 alkyl chain, provides a hydrophobic spacer, while the terminal primary amine (protected by a tert-butyloxycarbonyl, or "Boc," group) and the primary hydroxyl group offer orthogonal handles for chemical modification.

Fluorescently labeling the primary amine of this molecule transforms it into a powerful tool for a variety of applications:

  • Surface Modification & Self-Assembled Monolayers (SAMs): The labeled molecule can be anchored to surfaces via its hydroxyl group, presenting a fluorescent marker at a defined distance from the substrate. This is invaluable for studying surface dynamics, protein binding, and developing biosensors.

  • Micelle and Liposome Tracing: Incorporation of this labeled lipid-like molecule into lipid nanoparticles (LNPs) or micelles allows for sensitive and quantitative tracking of their biodistribution and cellular uptake via fluorescence microscopy.[1]

  • Linker and Spacer Development: In bioconjugation, the 11-carbon chain serves as a long, flexible spacer to distance a fluorescent probe from a molecule of interest, minimizing potential steric hindrance or quenching effects.

This document provides a detailed technical guide and a field-proven protocol for the efficient coupling of N-Boc-11-aminoundecan-1-ol with N-hydroxysuccinimide (NHS) ester-activated fluorophores.

Principle of the Reaction: The Chemistry of NHS Ester Coupling

The covalent labeling of N-Boc-11-aminoundecan-1-ol is achieved through the reaction of its primary amine with an NHS ester of a fluorescent dye.[2] This is a robust and widely used bioconjugation strategy based on nucleophilic acyl substitution.[3][4]

The Mechanism:

  • Nucleophilic Attack: The unprotonated primary amine (-NH₂) on the N-Boc-11-aminoundecan-1-ol acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[4]

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[5]

  • Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][]

This reaction is highly selective for primary amines.[5] The key to maximizing the efficiency of this reaction lies in controlling the reaction pH. The primary amine must be in its unprotonated, nucleophilic state (-NH₂), which is favored at a pH above its pKa. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[3][6][8] Therefore, the reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to strike a balance between maximizing amine reactivity and minimizing hydrolysis of the valuable NHS ester reagent.[6][9]

Experimental Design & Key Parameters

Reagent Selection & Preparation

A summary of the key reagents required for this protocol is provided below.

ReagentFormulaMW ( g/mol )Key Properties & Role
N-Boc-11-aminoundecan-1-ol C₁₆H₃₃NO₃287.44The substrate to be labeled. Contains a Boc-protected primary amine and a terminal hydroxyl group.
Fluorescent NHS Ester VariesVariesThe labeling reagent (e.g., Cy5-NHS, Fluorescein-NHS). Highly reactive towards primary amines. Must be protected from moisture.[10]
Dimethylformamide (DMF), Anhydrous C₃H₇NO73.09Aprotic polar solvent used to dissolve the NHS ester and the substrate. Must be high-purity and amine-free.[9]
Diisopropylethylamine (DIPEA) C₈H₁₉N129.24A non-nucleophilic tertiary amine base. Its role is to deprotonate the primary amine, enhancing its nucleophilicity without competing in the reaction.[11]
Dichloromethane (DCM) CH₂Cl₂84.93Organic solvent for reaction setup and purification.
Methanol (MeOH) CH₃OH32.04Used in the mobile phase for purification by column chromatography.
Silica Gel SiO₂60.08Stationary phase for flash column chromatography to purify the final product.[12]
Stoichiometry and Reaction Optimization

For small molecule labeling, it is common to use a slight excess of the NHS ester (typically 1.1 to 1.5 equivalents) relative to the amine to drive the reaction to completion. The exact ratio may require optimization depending on the specific fluorophore used.

Detailed Experimental Protocol

This protocol describes a representative reaction for labeling N-Boc-11-aminoundecan-1-ol.

Materials & Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stir plate

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Glass column for flash chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Coupling Procedure

Scientist's Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the highly reactive NHS ester.

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-11-aminoundecan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

    • In a separate, dry vial, dissolve the fluorescent NHS ester (1.1 eq) in a minimal amount of anhydrous Dimethylformamide (DMF).[9] Use high-quality, amine-free DMF to avoid side reactions.[9]

  • Reaction Initiation:

    • Slowly add the NHS ester solution dropwise to the stirring solution of N-Boc-11-aminoundecan-1-ol and DIPEA at room temperature.

    • Allow the reaction to stir at room temperature for 4 hours to overnight.[13] Protect the reaction from light, as many fluorophores are photolabile.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Mobile Phase: A typical starting point is a mixture of DCM and Methanol (e.g., 95:5 v/v). This may need to be adjusted.

    • Visualization: The starting material (N-Boc-11-aminoundecan-1-ol) is not UV-active, but the fluorescent product will be visible under a UV lamp. The consumption of the NHS ester (if UV-active) and the appearance of the higher-running, fluorescent product spot indicate reaction progression.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude residue can be directly purified by silica gel flash column chromatography.[12]

    • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 100% DCM and gradually increasing the polarity by adding Methanol).

    • Loading: Dissolve the crude residue in a minimal amount of DCM and load it onto the column.

    • Elution: Elute the column with a gradient of Methanol in DCM (e.g., 0% to 10% MeOH). The fluorescent product will be visible on the column.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final fluorescently labeled product.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the successful formation of the amide bond.

Visualization of the Workflow

The overall experimental process can be summarized in the following workflow diagram.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_purification 3. Purification & Analysis A Dissolve N-Boc-11-aminoundecan-1-ol and DIPEA in anhydrous DCM C Combine reagents under N2 Stir at RT, protected from light A->C B Dissolve Fluorescent NHS Ester in anhydrous DMF B->C D Monitor reaction by TLC C->D 4-12 hours E Concentrate crude mixture D->E Reaction complete F Purify by Silica Gel Column Chromatography E->F G Characterize by MS & NMR F->G

Caption: Experimental workflow for NHS ester labeling.

The chemical reaction is depicted below.

Caption: General reaction scheme for labeling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive NHS ester due to hydrolysis.[6][14] 2. Insufficient base (DIPEA). 3. Low quality/wet solvents.1. Use a fresh bottle of NHS ester. Ensure anhydrous conditions. 2. Increase the equivalents of DIPEA. 3. Use freshly opened anhydrous solvents.
Multiple Fluorescent Spots on TLC 1. Side reactions of the fluorophore. 2. Degradation of the fluorophore.1. Consult the literature for the specific fluorophore used. 2. Ensure the reaction is protected from light.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is streaking on the silica column.1. Try a different solvent system for chromatography (e.g., ethyl acetate/hexanes). 2. Add a small amount of a polar solvent (e.g., 0.5% triethylamine) to the mobile phase to improve peak shape.

Post-Labeling Considerations: Boc Deprotection

The resulting product contains a fluorescently labeled hydroxyl-terminated lipid with a Boc-protected amine. If the terminal amine is required for subsequent conjugation steps, the Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.[15][16][17] This deprotection is generally high-yielding and orthogonal to the newly formed amide bond.[18]

References

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Giménez, V., et al. (2024). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. RSC Advances, 14(1), 1-10. Retrieved from [Link]

  • Mekhalfia, A., & Zeltia. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(4), 2197-2204. Retrieved from [Link]

  • An, Y., et al. (2018). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Molecular Biology, 1681, 19-25. Retrieved from [Link]

  • Liu, L., et al. (2020). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zeltia, et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 246-251. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12897-12905. Retrieved from [Link]

  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 793-803. Retrieved from [Link]

  • Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • ResearchGate. (2017). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Aminoundecan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols. Retrieved from [Link]

  • Bodelón, G., et al. (2013). 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols. Organic & Biomolecular Chemistry, 11(23), 3845-3855. Retrieved from [Link]

  • Swiezewska, E., & Danikiewicz, W. (2005). Chromatography of long chain alcohols (polyprenols) from animal and plant sources. Acta Chromatographica, 15, 84-98. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Aminoundecanoic acid. PubChem Compound Database. Retrieved from [Link]

  • CordenPharma. (2024). Novel Purification Strategies for LNP Building Blocks. Retrieved from [Link]

  • ChemBK. (2024). N-Boc-ethanolamine. Retrieved from [Link]

  • D'Ippolito, G., et al. (2026). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. MDPI. Retrieved from [Link]

Sources

Application

lipid nanoparticle (LNP) formulation using N-Boc-11-aminoundecan-1-ol derivatives

Advanced LNP Formulation Utilizing N-Boc-11-aminoundecan-1-ol Derivatives for Custom Nucleic Acid Delivery Systems Introduction: The Critical Role of Ionizable Lipids in Modern LNP Formulations Lipid Nanoparticles (LNPs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LNP Formulation Utilizing N-Boc-11-aminoundecan-1-ol Derivatives for Custom Nucleic Acid Delivery Systems

Introduction: The Critical Role of Ionizable Lipids in Modern LNP Formulations

Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA vaccines. The efficacy of these delivery systems is critically dependent on the composition of the LNP, particularly the "ionizable" cationic lipid. This key component serves a dual purpose: it electrostatically complexes with the negatively charged nucleic acid payload (mRNA, siRNA, etc.) during formulation at a low pH, and, following cellular uptake, it facilitates the release of the payload from the endosome into the cytoplasm—a crucial step for therapeutic effect.

While several effective ionizable lipids are commercially available, the development of next-generation therapies often requires bespoke delivery vehicles with tailored properties, such as enhanced potency, improved safety profiles, or specific tissue targeting. This has driven significant interest in the synthesis of novel, proprietary ionizable lipids.

This document provides a comprehensive guide for utilizing N-Boc-11-aminoundecan-1-ol as a versatile chemical scaffold for the synthesis of a custom ionizable lipid. We will first detail a plausible and robust synthetic route to convert this precursor into a potent amino lipid. Subsequently, we will provide a detailed protocol for formulating and characterizing LNPs using this newly synthesized derivative, offering researchers a complete workflow from chemical synthesis to nanoparticle characterization.

Part 1: Synthesis of a Novel Ionizable Lipid from an N-Boc-11-aminoundecan-1-ol Scaffold

The rationale for custom synthesis is to create a lipid with a precisely tuned pKa. The pKa of the ionizable lipid is a critical quality attribute, as it dictates the balance between effective nucleic acid encapsulation (requiring a positive charge at low pH) and a neutral surface charge at physiological pH (pH 7.4) to minimize toxicity and non-specific binding in circulation. An ideal pKa is typically in the range of 6.2-6.7 to ensure endosomal disruption and payload release.

Here, we propose a three-step synthesis to create a novel ionizable lipid, tentatively named AUDL-3 (Amino-Undecanol-Di-Linoleyl-3) , from the N-Boc-11-aminoundecan-1-ol precursor.

Proposed Synthetic Scheme for AUDL-3

The workflow involves (A) esterification to attach hydrophobic lipid tails, (B) deprotection of the amine, and (C) reductive amination to form the tertiary amine headgroup.

G A Step A: Esterification N-Boc-11-aminoundecan-1-ol + 2x Linoleoyl Chloride B Intermediate Product (Boc-Protected Di-Ester) A->B DMAP, DCM C Step B: Boc Deprotection Using Trifluoroacetic Acid (TFA) B->C D Intermediate Product (Primary Amine Di-Ester) C->D E Step C: Reductive Amination + Acetaldehyde & NaBH(OAc)3 D->E F Final Product: AUDL-3 (Ionizable Lipid) E->F Purification via Silica Gel Chromatography

Caption: Synthetic workflow for the novel ionizable lipid AUDL-3.

Experimental Protocol: Synthesis of AUDL-3

Disclaimer: This protocol involves hazardous chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-Boc-11-aminoundecan-1-ol

  • Linoleoyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step A: Esterification

  • Dissolve N-Boc-11-aminoundecan-1-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Add linoleoyl chloride (2.2 eq) dropwise to the solution over 30 minutes. The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Perform a liquid-liquid extraction using DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected di-ester intermediate.

Step B: Boc Deprotection

  • Dissolve the crude intermediate from Step A in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 2-3 hours. Monitor the removal of the Boc group by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the primary amine di-ester.

Step C: Reductive Amination

  • Dissolve the primary amine from Step B in DCM.

  • Add acetaldehyde (1.5 eq).

  • Stir for 1 hour, then add sodium triacetoxyborohydride (2.0 eq) portion-wise.

  • Stir at room temperature for 18-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the final product (AUDL-3) using silica gel column chromatography.

  • Confirm the structure and purity of the final compound using ¹H NMR and LC-MS analysis.

Part 2: Formulation of AUDL-3-based LNPs via Microfluidic Mixing

The industry-standard method for producing uniform and reproducible LNPs is through rapid, controlled mixing in a microfluidic device. This process involves mixing an ethanolic lipid solution with an aqueous solution containing the nucleic acid payload at a low pH.

LNP Formulation Workflow

G A Prepare Lipid Mixture in Ethanol (AUDL-3, DSPC, Chol, PEG-Lipid) C Microfluidic Mixing (e.g., NanoAssemblr®) A->C B Prepare Aqueous Phase mRNA in Citrate Buffer (pH 4.0) B->C D Primary LNP Suspension (Low pH, ~25% Ethanol) C->D Rapid Self-Assembly E Downstream Processing Dialysis or TFF vs. PBS (pH 7.4) D->E Buffer Exchange & Ethanol Removal F Final LNP Product (Sterile Filtered) E->F

Caption: Microfluidic-based workflow for LNP formulation.

Experimental Protocol: LNP Formulation

Materials:

  • Synthesized AUDL-3 ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEG-lipid)

  • mRNA (e.g., encoding a reporter gene)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., Precision NanoSystems NanoAssemblr® Benchtop)

  • Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Lipid Stock Solution:

    • Prepare individual stock solutions of AUDL-3, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid). This is a common starting point and should be optimized. The total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Prepare Aqueous Phase:

    • Dilute the mRNA payload in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter to optimize, with typical starting points ranging from 3:1 to 6:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous mixture into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1 .

    • Initiate mixing. The rapid reduction in solvent polarity causes the lipids to precipitate and self-assemble around the mRNA, forming the LNP core.

  • Downstream Processing (Buffer Exchange):

    • Immediately transfer the collected LNP suspension to a dialysis cassette (10K MWCO).

    • Perform dialysis against 1x PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge on the LNPs.

  • Finalization:

    • Recover the dialyzed LNP solution.

    • Sterilize the final product by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C. For long-term storage, stability studies should be performed at -20°C or -80°C.

Part 3: Quality Control and Characterization of Formulated LNPs

Thorough characterization is essential to ensure the formulated LNPs meet the required specifications for size, stability, and potency.

Parameter Method Typical Specification Rationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle population.
Encapsulation Efficiency RiboGreen Assay> 90%Quantifies the percentage of mRNA successfully loaded into the LNPs.
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4Indicates surface charge; a neutral charge reduces opsonization and improves circulation time.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Dense, spherical coreVisual confirmation of particle structure and integrity.
Protocol: Measuring Encapsulation Efficiency (RiboGreen Assay)
  • Prepare two sets of samples from the final LNP formulation.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and expose all encapsulated mRNA. This measures total mRNA.

  • Leave the other set intact. This measures only the free, unencapsulated mRNA on the exterior.

  • Add the RiboGreen reagent (which fluoresces upon binding to nucleic acids) to both sets of samples according to the manufacturer's protocol.

  • Measure fluorescence intensity using a plate reader.

  • Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / (Fluorescence of lysed LNPs) x 100

Conclusion

This guide outlines a comprehensive workflow for the development of custom LNP-based nucleic acid delivery systems, starting from the chemical synthesis of a novel ionizable lipid derived from N-Boc-11-aminoundecan-1-ol. By following the detailed protocols for synthesis, formulation, and characterization, researchers can create and validate bespoke LNP systems tailored to their specific therapeutic or research applications. This approach provides the flexibility to fine-tune the delivery vehicle's properties, potentially leading to significant improvements in the efficacy and safety of next-generation genetic medicines.

References

  • Title: mRNA vaccines: a new era in vaccinology Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Lipid nanoparticles for mRNA delivery Source: Nature Reviews Materials URL: [Link]

  • Title: On the mechanism of action of lipid nanoparticles for mRNA delivery Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The role of ionizable lipids in the rational design of mRNA-LNP Source: Journal of Controlled Release URL: [Link]

  • Title: A novel series of ionizable lipids with branched tails for the delivery of messenger RNA Source: Journal of Controlled Release URL: [Link]

  • Title: Microfluidic-based manufacture of mRNA-LNP vaccines: from bench to bedside Source: Trends in Pharmacological Sciences URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving yield in N-Boc-11-aminoundecan-1-ol esterification reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling to optimize the esterification of bifunctional alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling to optimize the esterification of bifunctional aliphatic linkers like N-Boc-11-aminoundecan-1-ol .

Because this molecule contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group on one terminus and a primary alcohol on the other, traditional acid-catalyzed methods (such as Fischer esterification) inevitably lead to catastrophic deprotection and complex byproduct mixtures (1)[1]. To achieve quantitative yields without compromising the Boc group, we must rely on mild, base-promoted coupling strategies—most notably, the Steglich esterification (2)[2].

This guide provides a mechanistic troubleshooting framework, self-validating protocols, and FAQs to help you master this specific transformation.

Core Mechanistic Workflow

Steglich_Mechanism Acid Carboxylic Acid Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC Coupling EDC·HCl (Coupling Agent) Coupling->Intermediate1 Intermediate2 N-Acylpyridinium Active Ester (Prevents N-Acylurea Shift) Intermediate1->Intermediate2 + DMAP (Fast) SideReaction N-Acylurea Byproduct (Dead End) Intermediate1->SideReaction Slow / No DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate2 Product Target Ester + Water-Soluble Urea Intermediate2->Product + Alcohol Alcohol N-Boc-11-aminoundecan-1-ol Alcohol->Product

Mechanistic pathway of EDC/DMAP-mediated Steglich esterification.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant Boc deprotection during my esterification, even though I am not using strong acids? Causality & Solution: The Boc group is highly sensitive to acidic environments, typically cleaving via the formation of a tert-butyl cation and subsequent decarboxylation (3)[3]. If you are using a carboxylic acid substrate with a low pKa, or if you are employing EDC·HCl (a hydrochloride salt) without sufficient base, the local pH can drop low enough to trigger partial deprotection. Action: Ensure you are adding a stoichiometric amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl salt of EDC.

Q2: My reaction stalls at 50-60% yield, and I observe a new, unreactive spot on TLC. What is happening? Causality & Solution: You are likely observing an O-to-N acyl shift. In carbodiimide couplings, the initial O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea (4)[4]. This is a "dead-end" side reaction. While N-Boc-11-aminoundecan-1-ol is a primary alcohol with minimal steric hindrance, its long 11-carbon aliphatic chain can reduce effective molarity in certain solvents, slowing down the alcohol attack. Action: To prevent the shift, you must use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which cannot undergo the N-acyl shift and reacts cleanly with your alcohol (5)[5]. Ensure you are using at least 0.1 to 0.2 equivalents of DMAP.

Q3: I am using DCC/DMAP, but I cannot get rid of the white precipitate during purification. How do I improve my isolated yield? Causality & Solution: The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC activation. DCU is notoriously difficult to remove completely because it is slightly soluble in most organic solvents, leading to contaminated products and lower isolated yields after chromatography (4)[4]. Action: Switch from DCC to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The urea byproduct of EDC is highly water-soluble and can be entirely removed during a simple aqueous workup, drastically improving your isolated yield and purity (6)[6].

Q4: Does the order of reagent addition matter? Causality & Solution: Absolutely. Adding reagents in the wrong order can lead to substrate degradation or excessive byproduct formation. If you mix the carbodiimide and the alcohol before the carboxylic acid, you risk forming alkyl ureas. Action: Always pre-activate the carboxylic acid. Dissolve the carboxylic acid, DMAP, and EDC·HCl in your solvent, stir for 10-15 minutes to form the active ester, and then add the N-Boc-11-aminoundecan-1-ol.

Quantitative Data: Reagent Selection Impact on Yield

To illustrate the impact of these choices, here is a comparative summary of expected yields based on coupling conditions for long-chain aliphatic alcohols.

Esterification MethodCoupling AgentCatalyst / AdditiveExpected YieldPrimary Impurities / Drawbacks
FischerNone (Acid Catalyzed)H₂SO₄ or HCl< 10%Complete Boc deprotection[1].
Standard CarbodiimideDCCNone40 - 50%High N-acylurea formation; DCU contamination[2].
Steglich (DCC)DCCDMAP (0.1 eq)75 - 85%DCU trace impurities require careful chromatography[2][4].
Optimized Steglich EDC·HCl DMAP (0.2 eq) + DIPEA > 90% Clean aqueous workup; highly scalable[6].

Self-Validating Experimental Protocol: Optimized EDC/DMAP Coupling

This protocol is designed as a self-validating system. The visual cues (lack of precipitate, clear phase separation) confirm the mechanistic steps are proceeding correctly.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Boc-11-aminoundecan-1-ol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.2 equiv)

  • DIPEA (1.2 equiv) - Crucial to neutralize EDC·HCl and protect the Boc group.

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acid)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and flush with Argon or N₂. Moisture hydrolyzes the O-acylisourea intermediate back to the starting acid, destroying your coupling agent.

  • Pre-Activation: Dissolve the Carboxylic Acid, DMAP, and DIPEA in anhydrous DCM. Cool to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl portion-wise.

    • Validation Check: The solution should remain relatively clear, unlike DCC which immediately forms a thick white suspension of DCU.

    • Stir at 0 °C for 15 minutes to allow the N-acylpyridinium active ester to form.

  • Alcohol Addition: Dissolve N-Boc-11-aminoundecan-1-ol in a small volume of anhydrous DCM and add it dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Stir for 12-16 hours.

    • Validation Check: TLC (typically 30% EtOAc in Hexanes) should show the disappearance of the primary alcohol spot. (Note: Stain with Ninhydrin and heat; Boc-amines will appear as distinct spots).

  • Aqueous Quench & Workup: Dilute the reaction with additional DCM. Wash sequentially with:

    • Saturated aqueous NH₄Cl (removes DMAP and unreacted EDC).

    • Water (removes the water-soluble EDC-urea byproduct).

    • Saturated aqueous NaHCO₃ (removes trace unreacted carboxylic acid).

    • Brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is usually >95% pure, but can be flash chromatographed if necessary.

References

  • Steglich esterific
  • Improving yield and purity of Benzyl 2-bromonicotin
  • A solvent-reagent selection guide for Steglich-type esterific
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • Synthesis and Characterization of Novel Resveratrol Butyr
  • BOC Protection and Deprotection - J&K Scientific LLC.

Sources

Optimization

preventing premature Boc cleavage during N-Boc-11-aminoundecan-1-ol oxidation

Breadcrumb: Support Home > Synthetic Workflows > Protecting Group Troubleshooting > N-Boc-11-aminoundecan-1-ol Oxidation Welcome to the Technical Support Center. This guide is designed for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Breadcrumb: Support Home > Synthetic Workflows > Protecting Group Troubleshooting > N-Boc-11-aminoundecan-1-ol Oxidation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing premature tert-butyloxycarbonyl (Boc) deprotection when attempting to oxidize the primary alcohol of N-Boc-11-aminoundecan-1-ol to its corresponding aldehyde or carboxylic acid.

Diagnostic Overview: The Causality of Boc Cleavage

The Molecular Tension: N-Boc-11-aminoundecan-1-ol ( HO−(CH2​)11​−NH−Boc ) is a bifunctional molecule featuring a highly lipophilic 11-carbon aliphatic chain. Because of this lipophilicity, oxidations must be performed in non-polar organic solvents (e.g., Dichloromethane, Acetonitrile) rather than aqueous media.

The Root Cause of Failure: The Boc group protects the amine by forming a carbamate. Under acidic conditions, the carbamate oxygen becomes protonated, leading to the irreversible cleavage of the C-O bond. This expels a stable tert-butyl cation and carbamic acid, which rapidly decarboxylates into CO2​ and the free amine[1]. In non-polar solvents like DCM, there is no water to provide a "solvent leveling effect." Consequently, even weak acidic byproducts generated during oxidation (such as acetic acid from Dess-Martin Periodinane) exist as concentrated, tight ion pairs that aggressively catalyze Boc acidolysis[2].

Troubleshooting Guides & FAQs

Q: I used Dess-Martin Periodinane (DMP) to oxidize N-Boc-11-aminoundecan-1-ol and observed 30-40% Boc cleavage on my TLC/NMR. Why did this happen? A: DMP is a hypervalent iodine(III) reagent that inherently releases two equivalents of acetic acid for every equivalent of alcohol oxidized[2]. In the non-polar DCM solvent required to dissolve your 11-carbon substrate, this acetic acid drops the local pH drastically. Fix: You must pre-suspend your substrate with 10 equivalents of solid sodium bicarbonate ( NaHCO3​ ) or 3 equivalents of pyridine before adding the DMP reagent. The heterogeneous base acts as an acid scavenger.

Q: Can I use Swern Oxidation for this long-chain amino alcohol to avoid hypervalent iodine? A: Yes, but with extreme caution. Swern oxidation relies on the activation of DMSO by oxalyl chloride, which generates HCl gas as a highly acidic byproduct before the final triethylamine quench. Fix: If the reaction temperature rises above -70 °C, or if the triethylamine ( Et3​N ) is added too slowly, the localized concentration of HCl will rapidly protonate the Boc carbamate[1]. Strict cryogenic control is mandatory.

Q: I need to scale up the oxidation to 50 grams for a drug linker synthesis. Which method is safest to prevent Boc deprotection? A: For large-scale oxidations, DMP becomes hazardous and expensive, and Swern requires massive cryogenic infrastructure. The most scalable, acid-free alternative is Cu(I)/TEMPO aerobic oxidation [3]. It utilizes ambient air as the terminal oxidant, operates at room temperature, and produces water as the only byproduct. It maintains a neutral/mildly basic environment, completely eliminating the risk of Boc acidolysis[4].

Q: I tried TEMPO/BAIB (Piancatelli–Margarita oxidation), but still lost some Boc protection. Why? A: While TEMPO itself is a neutral radical catalyst, BAIB (bis(acetoxy)iodobenzene) is the stoichiometric oxidant in that specific catalytic cycle, and it releases acetic acid upon reduction[5]. Just like with DMP, you must buffer the TEMPO/BAIB system with NaHCO3​ or use a biphasic DCM/H2​O system to dilute the acid.

Oxidation Method Comparison Data

To assist in selecting the optimal route for N-Boc-11-aminoundecan-1-ol, review the quantitative comparison of standard oxidation methods below:

Oxidation MethodTypical SolventAcidic Byproduct GeneratedBoc Cleavage RiskTypical YieldRequired Mitigation Strategy
Dess-Martin (DMP) DCMAcetic Acid (2 eq)High (if unbuffered)85-95%Add 10 eq solid NaHCO3​ prior to DMP addition.
Swern Oxidation DCM / DMSO HCl gasModerate 80-90%Strict temp control (<-70 °C); rapid Et3​N quench.
TEMPO / BAIB DCM / WaterAcetic AcidLow to Mod. 75-85%Maintain biphasic system; use NaHCO3​ buffer.
Cu(I) / TEMPO AcetonitrileNone ( H2​O only)Zero >90%Ambient air oxidation; no buffer required.

Visual Troubleshooting & Workflows

Logic Tree for Resolving Boc Cleavage

Use this diagnostic tree to identify where your current protocol is failing and how to correct it.

G Start Boc Cleavage Detected? CheckOx Identify Oxidation Method Start->CheckOx DMP Dess-Martin (DMP) CheckOx->DMP Swern Swern Oxidation CheckOx->Swern TEMPO TEMPO / BAIB CheckOx->TEMPO DMP_Fix Add 10 eq NaHCO3 or Pyridine DMP->DMP_Fix Acetic Acid Swern_Fix Maintain <-70°C Quench w/ excess Et3N Swern->Swern_Fix HCl Gas TEMPO_Fix Switch to Cu/TEMPO Aerobic Oxidation TEMPO->TEMPO_Fix Acidic BAIB

Caption: Logical troubleshooting tree for mitigating acid-induced Boc cleavage during oxidation.

Cu/TEMPO Aerobic Oxidation Workflow

For scale-up and complete Boc preservation, we recommend the following workflow.

G Step1 Dissolve Substrate in MeCN Step2 Add Cu(I) & bpy ligand Step1->Step2 Step3 Add TEMPO & NMI Step2->Step3 Step4 Stir open to air at Room Temp Step3->Step4 Step5 Aqueous Extraction & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the mild Cu/TEMPO aerobic oxidation of primary alcohols.

Self-Validating Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

Use this for small-scale (<5g) rapid oxidations where hypervalent iodine is preferred.

  • Preparation: Charge a dry round-bottom flask with N-Boc-11-aminoundecan-1-ol (1.0 eq) and anhydrous DCM to create a 0.1 M solution.

  • Buffering: Add solid NaHCO3​ (10.0 eq). Stir vigorously for 5 minutes to ensure a fine suspension.

  • Oxidation: Cool the flask to 0 °C. Add DMP (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours.

  • Quench: Pour the mixture into a 1:1 solution of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously until the organic layer is clear.

Self-Validation Check: Throughout Step 4, the reaction mixture must remain a cloudy white suspension. If the solid NaHCO3​ completely dissolves or the mixture turns clear, the buffering capacity has been exhausted, and Boc cleavage is imminent. Stop and quench immediately.

Protocol B: Cu(I)/TEMPO Catalyzed Aerobic Oxidation

Use this for scale-up (>5g) to guarantee zero Boc cleavage under neutral conditions[3].

  • Preparation: Charge a flask with N-Boc-11-aminoundecan-1-ol (1.0 eq), [Cu(MeCN)4​]OTf (5 mol%), and Acetonitrile (MeCN) to create a 0.1 M solution.

  • Catalyst Addition: Add a shelf-stable stock solution containing 2,2'-bipyridine (bpy), TEMPO (5 mol%), and N-methylimidazole (NMI)[4].

  • Reaction: Stir the solution rapidly at room temperature, left open to ambient air (or under an O2​ balloon for faster kinetics).

  • Monitoring: Monitor the reaction via TLC until the primary alcohol is consumed (typically 12-24 hours for aliphatic chains).

  • Purification: Filter the crude mixture through a short silica plug to remove the copper catalyst, followed by standard aqueous extraction[3].

Self-Validation Check: Upon addition of the catalyst stock solution in Step 2, the reaction will turn a deep red-brown color, indicating the active Cu/nitroxyl radical species. A successful, completed oxidation is visually confirmed when the solution color shifts to green or blue, indicating the resting state of the copper catalyst after the alcohol is fully consumed[4].

Sources

Troubleshooting

Technical Support Center: Optimizing TFA Deprotection of N-Boc-11-aminoundecan-1-ol

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields or complex workups when deprotecting long-chain aliphatic amino alco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields or complex workups when deprotecting long-chain aliphatic amino alcohols like N-Boc-11-aminoundecan-1-ol. While trifluoroacetic acid (TFA) is the foundational reagent for Boc removal, its application to amino alcohols introduces specific mechanistic pitfalls—most notably, O-trifluoroacetylation and severe emulsion formation during extraction.

This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure the high-yield, high-purity recovery of your target amino alcohol.

Part 1: Core Troubleshooting & FAQs

Q1: Following TFA deprotection, my LC-MS shows a major byproduct with a mass +96 Da higher than my desired product. What is this, and why did it form? A1: You are observing the O-trifluoroacetate ester byproduct. The standard deprotection protocol relies on a 25–50% TFA in dichloromethane (DCM) solution 1. While TFA efficiently protonates the Boc carbamate to drive the loss of the tert-butyl cation and CO₂, TFA is also a highly electrophilic acylating agent. During the solvent evaporation step, the local concentration of TFA spikes, driving a Fischer-like esterification at the unprotected primary alcohol (C11 position).

Q2: How can I reverse this O-trifluoroacetylation without damaging the aliphatic chain? A2: The O-trifluoroacetate ester is highly susceptible to mild basic hydrolysis; harsh conditions are unnecessary. By incorporating a targeted hydrolysis step into your workup—specifically, redissolving the crude concentrate in methanol and stirring with aqueous potassium carbonate (K₂CO₃) for 2 hours—you quantitatively cleave the trifluoroacetate ester back to the free alcohol.

Q3: During the aqueous extraction of 11-aminoundecan-1-ol, the layers form a thick, unresolvable emulsion. How do I break it? A3: This is a physical chemistry issue driven by the molecule's structure. 11-aminoundecan-1-ol possesses a long, 11-carbon hydrophobic tail capped by two polar headgroups. Under neutral or slightly acidic conditions, the protonated ammonium species acts as a potent cationic surfactant, stabilizing oil-in-water emulsions. Solution: Ensure the aqueous phase is adjusted to pH > 10 using NaOH before extraction. This fully deprotonates the amine, neutralizing its surfactant properties and driving it into the organic phase. If an emulsion persists, warming the mixture to 40°C or filtering the biphasic mixture through a pad of Celite will disrupt the interfacial tension.

Q4: Can I bypass the O-trifluoroacetylation issue entirely by changing the acid? A4: Yes. If the O-trifluoroacetylation proves too cumbersome, switching the deprotection reagent to 4M HCl in dioxane is a highly effective alternative 2. HCl provides the necessary acidity (pH 1–2) to cleave the Boc group without the acylating potential of TFA .

Part 2: Mechanistic & Workflow Visualizations

Mechanism A N-Boc-11-aminoundecan-1-ol (Starting Material) B Protonated Intermediate (t-Butyl Cation Loss) A->B TFA / DCM (Acidic Cleavage) C 11-aminoundecan-1-ol (Desired Product) B->C -CO2 D O-Trifluoroacetate Ester (+96 Da Byproduct) C->D Excess TFA (Esterification) E Base Hydrolysis (K2CO3 / MeOH) D->E Workup E->C Recovery

Mechanistic pathway of Boc deprotection and the O-trifluoroacetylation side reaction.

WorkupLogic Start Concentrate Crude (Remove Volatiles) Check Is O-TFA Ester Present? (LC-MS: +96 Da) Start->Check Hydrolysis Stir in MeOH / aq. K2CO3 (2 hours, RT) Check->Hydrolysis Yes Extract Extract with EtOAc / H2O (Adjust aq. pH to >10) Check->Extract No Hydrolysis->Extract Emulsion Emulsion Forms? Extract->Emulsion Brine Add Brine & Warm to 40°C or Filter through Celite Emulsion->Brine Yes (Amphiphilic nature) Dry Dry over Na2SO4 & Concentrate Emulsion->Dry No Brine->Dry

Decision tree for resolving emulsions during the aqueous workup of amphiphilic amines.

Part 3: Quantitative Data Comparison

To aid in experimental design, the following table summarizes the operational differences between the two primary deprotection strategies for this specific substrate.

ParameterTFA / DCM MethodHCl / Dioxane Method
Cleavage Mechanism Acidolysis (pH < 2)Acidolysis (pH < 2)
Primary Side Reaction O-trifluoroacetylation (+96 Da mass)None (Chloride is non-acylating)
Typical Reaction Time 2–4 hours at RT1–2 hours at RT
Workup Requirement Base hydrolysis & biphasic extractionDirect precipitation & filtration
Product Form Isolated Free base (amphiphilic oil/waxy solid)Hydrochloride salt (stable powder)
Typical Isolated Yield 75–85% (post-hydrolysis)90–95%
Scalability Moderate (Emulsion risks during workup)High (Filtration-based isolation)
Part 4: Self-Validating Experimental Protocols

A robust protocol must verify its own success at each critical juncture. Choose the protocol that best fits your downstream requirements (free base vs. HCl salt).

Protocol A: Optimized TFA Deprotection with Integrated Base Hydrolysis

Use this method if you require the free amine for immediate downstream coupling.

  • Reaction: Dissolve N-Boc-11-aminoundecan-1-ol (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0°C. Dropwise, add an equal volume of TFA (yielding a 1:1 DCM:TFA ratio). Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate. Stain with Ninhydrin and heat. The disappearance of the UV-active/Iodine-active starting material and the appearance of a dark purple spot at the baseline confirms Boc removal.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Hydrolysis: Dissolve the crude oily residue in Methanol (5 mL/mmol). Add an equal volume of 10% aqueous K₂CO₃. Stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass peak corresponding to the O-TFA ester (M+H = 284) should be completely replaced by the free amino alcohol (M+H = 188).

  • Extraction: Concentrate the mixture slightly to remove methanol. Dilute with water and Ethyl Acetate (EtOAc). Check the aqueous layer with pH paper; add 1M NaOH dropwise until pH > 10. Extract with EtOAc (3x).

    • Self-Validation Checkpoint: Spot the post-extraction aqueous layer on TLC and stain with Ninhydrin. A lack of purple color confirms 100% of the amphiphilic product has successfully partitioned into the organic layer.

  • Isolation: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.

Protocol B: TFA-Free Deprotection using 4M HCl in Dioxane

Use this method to completely avoid esterification and isolate a highly stable salt.

  • Reaction: Dissolve N-Boc-11-aminoundecan-1-ol (1.0 eq) in a minimal amount of DCM. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 1.5 hours.

    • Self-Validation Checkpoint: As the Boc group is cleaved, the resulting highly polar 11-aminoundecan-1-ol hydrochloride salt will become insoluble in the DCM/dioxane matrix. The formation of a dense white precipitate is a visual confirmation of reaction progress.

  • Precipitation: Add cold diethyl ether (3x the reaction volume) to drive the precipitation to completion. Stir for 10 minutes at 0°C.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2x) to remove cleaved tert-butyl byproducts and residual dioxane. Dry the white powder under high vacuum.

    • Self-Validation Checkpoint: ¹H-NMR (in D₂O or MeOD) should show the complete absence of the strong singlet at ~1.4 ppm (corresponding to the 9 protons of the Boc group).

References
  • BenchChem. "A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols." BenchChem Technical Resources.
  • Kroškins, Vladislavs. "PENTACIKLISKO TRITERPENOĪDU CH FUNKCIONALIZĒŠANA UN ŪDENĪ ŠĶĪSTOŠU ATVASINĀJUMU SINTĒZE." RTU E-books, Riga Technical University.
  • BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis." BOC Sciences Synthesis Guidelines.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility of N-Boc-11-aminoundecan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where heavily protected, long-chain aliphatic molecules crash out...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where heavily protected, long-chain aliphatic molecules crash out of solution during biological assays.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve the poor aqueous solubility of N-Boc-11-aminoundecan-1-ol, ensuring your in vitro and cell-based assays yield reliable, artifact-free data.

Mechanistic Overview: The Solubility Challenge

To solve a solubility issue, we must first understand the molecule's physical chemistry. N-Boc-11-aminoundecan-1-ol (Molecular Weight: 287.44 g/mol )[1] is a highly lipophilic compound. While its terminal hydroxyl (-OH) group offers a minor hydrogen-bonding site, it is completely overpowered by two structural features:

  • The C11 Aliphatic Chain: A massive hydrophobic surface area that strongly resists solvation in water.

  • The Boc Protecting Group: The bulky, non-polar tert-butyloxycarbonyl (Boc) moiety adds significant steric hindrance and lipophilicity, making it highly stable but exceptionally hydrophobic[].

When researchers dissolve such 3 (often up to 30 mM) and rapidly dilute them into an aqueous assay buffer, the compound experiences "solvent shock"[3]. The sudden increase in the dielectric constant forces the lipophilic chains to self-associate to minimize contact with water. This results in colloidal aggregation or precipitation, leading to false negatives in biological screening.

Validated Solubilization Protocols

Depending on your downstream application, you must choose a solubilization strategy that maintains the compound in true solution without interfering with your biological target.

Protocol A: The Synergistic Co-Solvent Cascade (Best for Biochemical/Enzymatic Assays)

In cell-free biochemical assays, bulky carriers might sterically hinder the compound from entering a protein's binding pocket. Here, a synergistic cosolvent approach is optimal.

  • Step 1: Master Stock Preparation. Dissolve N-Boc-11-aminoundecan-1-ol in 100% anhydrous DMSO to create a 10–50 mM master stock. Ensure complete dissolution via vortexing.

  • Step 2: Intermediate Dilution. Dilute the DMSO stock 1:10 into pure PEG-400. Causality: The non-polar hydrocarbon region in PEG-400 locally reduces the dielectric constant, preventing the aqueous system from immediately squeezing out the non-polar solute[4].

  • Step 3: Aqueous Integration. Introduce the intermediate stock dropwise into your final aqueous assay buffer containing 0.1% to 1% Poloxamer-188 or Tween-20, under continuous vortexing.

  • Validation Check: Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. If the concentration matches your theoretical yield, true solubilization has been achieved.

Protocol B: HP-β-CD Host-Guest Encapsulation (Best for Cell-Based Assays)

High concentrations of DMSO or PEG-400 are toxic to living cells. For cell culture assays, we utilize Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

  • Step 1: Carrier Preparation. Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS or DMEM).

  • Step 2: Complexation. Add the N-Boc-11-aminoundecan-1-ol (either as a dry powder or from a highly concentrated DMSO stock) directly to the HP-β-CD solution.

  • Step 3: Thermodynamic Driving. Sonicate the mixture for 15–30 minutes, then incubate at 37°C for 2 hours. Causality: HP-β-CD features a cone-shaped cavity that is5[5]. The incubation provides the activation energy required for the hydrophobic C11 chain and Boc group to displace water molecules inside the cavity, forming a stable, water-soluble inclusion complex.

  • Validation Check: Measure the optical density (OD) at 600 nm. A reading of ~0.000 indicates a clear solution free of colloidal aggregates.

Visual Workflows & Mechanisms

DecisionMatrix Start N-Boc-11-aminoundecan-1-ol (Highly Lipophilic) DMSO Dissolve in 100% DMSO (Master Stock) Start->DMSO AssayType Select Assay Type DMSO->AssayType Biochem Biochemical Assay (Enzyme/Binding) AssayType->Biochem CellBased Cell-Based Assay (In Vitro Culture) AssayType->CellBased Cosolvent PEG-400 + Poloxamer-188 Intermediate Dilution Biochem->Cosolvent Cyclo HP-β-CD Complexation (10-20% w/v) CellBased->Cyclo Success1 Stable Aqueous Solution (<1% DMSO) Cosolvent->Success1 Success2 Bioavailable Inclusion Complex (Low Toxicity) Cyclo->Success2

Figure 1: Decision matrix for solubilizing highly lipophilic compounds based on assay type.

Mechanism Drug Guest Molecule (N-Boc-11-...) Hydrophobic Complex Inclusion Complex Water-Soluble Drug->Complex Encapsulation (Thermodynamic) Host Host Molecule (HP-β-CD) Hydrophilic Shell Host->Complex Cavity Binding Target Biological Target (Receptor/Cell) Complex->Target Release in Aqueous Media

Figure 2: Thermodynamic encapsulation mechanism of hydrophobic guests by HP-β-CD.

Quantitative Data: Solvent & Carrier Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative limits and biological compatibility of various solubilization agents for N-Boc-11-aminoundecan-1-ol.

Strategy / CarrierMechanism of ActionRecommended ConcentrationCytotoxicity ProfileBest Use Case
DMSO Solvation of hydrophobic bonds≤ 1% (v/v) finalHigh (causes cell lysis at >2%)Master stock preparation
PEG-400 Cosolvency (reduces dielectric constant)5 - 10% (v/v)Low to ModerateBiochemical/Enzymatic assays
HP-β-CD Host-guest inclusion complexation10 - 20% (w/v)Very Low (biocompatible)Cell-based/In vivo assays
Poloxamer-188 Micellar encapsulation0.1 - 1% (w/v)LowSynergistic use with PEG-400

Troubleshooting FAQs

Q: My compound forms a cloudy suspension when added to the assay buffer. Is it still active? A: No. Cloudiness indicates the formation of colloidal aggregates. In this state, the compound is not in true solution, meaning its thermodynamic activity is drastically reduced. This prevents the molecule from interacting with biological targets, leading to false-negative results[3].

Q: Why use HP-β-CD instead of standard β-cyclodextrin? A: Native β-cyclodextrin has limited aqueous solubility (~1.85 g/100 mL) and can cause cellular toxicity. HP-β-CD is chemically modified to be highly water-soluble (>50 g/100 mL), exhibits an improved safety profile, and has an expanded hydrophobic cavity that better accommodates bulky groups like the Boc moiety[5]. Studies show HP-β-CD can6[6].

Q: Can I use glycerol instead of PEG-400 for biochemical assays? A: Yes. Glycerol is a promising alternative solvent that can provide acceptable solubilization for lipophilic ligands while simultaneously acting as a cryoprotectant to preserve protein stability during the assay[3].

Q: Will the cyclodextrin complex prevent my drug from entering the cell? A: No. The inclusion complex is dynamic and reversible. While HP-β-CD increases the apparent solubility and7[7], the lipophilic N-Boc-11-aminoundecan-1-ol will naturally partition out of the cyclodextrin cavity and into the lipophilic cell membrane upon contact, allowing for cellular uptake.

Sources

Troubleshooting

reducing side reactions during N-Boc-11-aminoundecan-1-ol derivatization

Welcome to the Technical Support Center for N-Boc-11-aminoundecan-1-ol Derivatization . N-Boc-11-aminoundecan-1-ol is a highly versatile bifunctional linker featuring a primary aliphatic alcohol and a tert-butyloxycarbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Boc-11-aminoundecan-1-ol Derivatization .

N-Boc-11-aminoundecan-1-ol is a highly versatile bifunctional linker featuring a primary aliphatic alcohol and a tert-butyloxycarbonyl (Boc) protected primary amine. Derivatizing the hydroxyl group (via esterification, etherification, or oxidation) while preserving the integrity of the Boc-protected amine requires precise chemoselectivity. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to mitigate side reactions such as premature deprotection, N-alkylation, and over-oxidation.

Mechanistic Causality of Common Side Reactions

To troubleshoot effectively, researchers must understand the chemical vulnerabilities of the Boc carbamate:

  • Acid-Catalyzed Cleavage (The tert-Butyl Cation Pathway): The Boc group is highly labile under acidic conditions. Exposure to strong acids (e.g., HCl, H2SO4, or TFA) protonates the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine[1]. This makes classical Fischer esterification or Jones oxidation fundamentally incompatible with this substrate.

  • Base-Catalyzed N-Alkylation/Acylation: While the Boc group is generally stable to basic conditions, the carbamate N-H proton is weakly acidic (pKa ~ 16). In the presence of strong bases like Sodium Hydride (NaH) used in Williamson ether synthesis, this proton is abstracted. The resulting nitrogen anion acts as a competing nucleophile, leading to unwanted N-alkylation or N-acylation byproducts.

Reaction Pathway Visualization

G A N-Boc-11-aminoundecan-1-ol (Starting Material) B Steglich Esterification (DCC, DMAP, DCM) A->B Mild Base D Fischer Esterification (H2SO4, Heat) A->D Strong Acid F Williamson Ether (NaH, R-X) A->F Strong Base C Desired Ester (Boc Intact) B->C Success E Boc Cleavage (Free Amine Byproduct) D->E Side Reaction G N-Alkylation / O-Alkylation (Mixture) F->G Side Reaction

Reaction pathways for N-Boc-11-aminoundecan-1-ol derivatization highlighting side reactions.

Troubleshooting Guides by Reaction Type

A. Esterification Workflows

Symptom: Complete loss of starting material, but the product mass lacks the Boc group (-100 Da loss, +H+ on LC-MS). Diagnosis: Acidic cleavage. If using standard acid catalysis, the Boc group will degrade. Solution: Transition to a Steglich Esterification [2]. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid under strictly neutral/mildly basic conditions, preserving the Boc group completely.

Symptom: Formation of an inactive N-acylurea byproduct instead of the desired ester. Diagnosis: O-to-N acyl migration of the O-acylisourea intermediate. Solution: Ensure the reaction is kept at 0 °C during the addition of DCC, and verify that DMAP is present in sufficient catalytic amounts (0.1 to 0.2 eq) to rapidly intercept the intermediate before rearrangement occurs [3].

B. Oxidation Workflows

Symptom: Over-oxidation to the carboxylic acid or Boc degradation. Diagnosis: Use of harsh aqueous oxidants (e.g., KMnO4, Jones Reagent). Solution: Utilize anhydrous, mild oxidants. The Swern oxidation (Oxalyl chloride, DMSO, Et3N) or Dess-Martin Periodinane (DMP) will selectively oxidize the primary alcohol to an aldehyde without compromising the carbamate[1].

Reagent Compatibility Matrix

To aid in experimental design, consult the following quantitative and qualitative compatibility data:

Reaction TypeReagent SystemBoc StabilityPrimary Side Reaction RiskRecommended Action
Esterification Fischer (H2SO4 / MeOH)Poor Quantitative Boc cleavageAvoid completely.
Esterification Steglich (DCC / DMAP)Excellent N-acylurea formationKeep at 0 °C during activation.
Esterification Yamaguchi (TCBC / Et3N)Excellent Steric hindranceUse for bulky carboxylic acids.
Etherification Williamson (NaH / R-Br)Moderate N-alkylation (dialkylation)Substitute NaH with Ag2O or K2CO3.
Oxidation Jones (CrO3 / H2SO4)Poor Boc cleavage & over-oxidationAvoid completely.
Oxidation Swern (DMSO / (COCl)2)Excellent Pummerer rearrangementStrictly control temp at -78 °C.

Troubleshooting Logic Tree

LogicTree Start Issue: Low Yield or Byproducts? Q1 Is the Boc group missing on LC-MS? Start->Q1 A1_Yes Acidic conditions used. Switch to neutral/mild basic. Q1->A1_Yes Yes Q2 Are there dialkylated masses? Q1->Q2 No A2_Yes N-deprotonation occurred. Reduce base strength (e.g., Ag2O). Q2->A2_Yes Yes A2_No Check for O-acylisourea rearrangement. Lower temp to 0°C. Q2->A2_No No

Troubleshooting logic tree for identifying and resolving common derivatization side reactions.

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Steglich Esterification

Self-Validation Check: The precipitation of dicyclohexylurea (DCU) serves as a visual kinetic indicator of successful acid activation.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and N-Boc-11-aminoundecan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq). Note: Do not exceed 0.2 eq to prevent potential side reactions with the sensitive Boc-amine.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Slowly add DCC (1.1 eq) dropwise as a solution in DCM.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. A white precipitate (DCU) should form within 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: Stain the TLC plate with Ninhydrin and heat; the absence of a purple spot confirms the Boc group is intact (no free amine).

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (briefly, <1 min to avoid Boc cleavage), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Mild Swern Oxidation to Aldehyde

Self-Validation Check: The evolution of CO and CO2 gas, along with the distinct odor of dimethyl sulfide (DMS) upon warming, confirms the formation of the active alkoxysulfonium ylide.

  • Activation: To a flame-dried flask containing anhydrous DCM at -78 °C, add oxalyl chloride (1.2 eq). Slowly add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes. Gas evolution will occur.

  • Substrate Addition: Dissolve N-Boc-11-aminoundecan-1-ol (1.0 eq) in a minimal amount of DCM and add dropwise to the -78 °C solution. Stir for 45 minutes.

  • Quenching: Add Triethylamine (Et3N) (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with saturated NH4Cl and brine. Dry over MgSO4 and concentrate. The resulting N-Boc-11-aminoundecanal is typically pure enough for immediate downstream use.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis acids (e.g., BF3·OEt2) to catalyze the etherification of the primary alcohol? A: It is highly discouraged. While Lewis acids are excellent for activating alcohols, the Boc group is highly sensitive to strong Lewis acids, which can coordinate with the carbamate carbonyl and trigger the expulsion of the tert-butyl cation, leading to premature deprotection. Stick to mild basic conditions (e.g., Ag2O/Alkyl halide)[1].

Q: What is the best TLC staining method to ensure my Boc group hasn't degraded? A: Use a dual-stain approach. First, run the TLC plate and stain with Ninhydrin (heat required). If a bright pink/purple spot appears, your Boc group has cleaved, and you have a free primary amine. If the Ninhydrin is negative, stain a second plate with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) to visualize your intact Boc-protected product.

Q: I am seeing a mass corresponding to M + R-group on both the oxygen and the nitrogen. How do I stop N-alkylation? A: You are using a base that is too strong (like NaH or KH), which is deprotonating the Boc-NH. To fix this, either switch to a milder base (like K2CO3 in DMF with heating, or Ag2O), or temporarily protect the nitrogen as a bis-Boc (N,N-diBoc) derivative before performing the etherification, then selectively remove one Boc group later.

References

  • Steglich esterification. Grokipedia. URL:[Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

Fine-Tuning PROTAC Permeability and Cooperativity: A Comparative Guide to C11 vs. C12 Alkyl Linkers

The design of Proteolysis Targeting Chimeras (PROTACs) is governed by a delicate balance of spatial geometry and physicochemical properties. While early PROTACs relied heavily on flexible polyethylene glycol (PEG) chains...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of Proteolysis Targeting Chimeras (PROTACs) is governed by a delicate balance of spatial geometry and physicochemical properties. While early PROTACs relied heavily on flexible polyethylene glycol (PEG) chains, the field has increasingly pivoted toward purely aliphatic alkyl linkers to reduce Topological Polar Surface Area (TPSA) and enhance passive membrane permeability .

Within this optimization paradigm, the choice between an 11-carbon (N-Boc-11-aminoundecan-1-ol ) and a 12-carbon (N-Boc-12-aminododecan-1-ol ) linker is not trivial. A single methylene (-CH₂-) unit can drastically alter the thermodynamic stability of the target ternary complex and shift the molecule's lipophilicity. This guide provides an objective, data-driven framework for selecting between these two critical synthetic intermediates.

Mechanistic Causality: The "One-Carbon" Difference

To understand why a single carbon atom dictates PROTAC efficacy, we must analyze the two primary forces governing targeted protein degradation:

Spatial Geometry and Ternary Complex Formation

PROTACs do not merely tether two proteins; they must induce a highly specific, cooperative protein-protein interaction between the Protein of Interest (POI) and the E3 ubiquitin ligase. Each carbon-carbon bond in an alkyl chain contributes approximately 1.25 Å to the extended length of the linker. Therefore, transitioning from a C11 to a C12 linker extends the maximum spatial distance by ~1.25 Å.

If the distance is too short (e.g., C11 in a system requiring C12), the POI and E3 ligase will experience severe steric clashes, preventing the formation of the ternary complex. Conversely, if the linker is too long, the entropic penalty of complex formation increases, and the PROTAC is more likely to bind the proteins independently in a non-productive binary state—a phenomenon known as the "hook effect" .

Physicochemical Tuning (Permeability vs. Solubility)

Alkyl linkers are highly lipophilic. Each additional methylene unit increases the calculated partition coefficient (clogP) by approximately 0.5. While the C12 linker (N-Boc-12-aminododecan-1-ol) provides greater lipophilicity—which can drive passive lipid bilayer diffusion—it simultaneously increases the risk of non-specific protein binding and aqueous insolubility. The C11 linker (N-Boc-11-aminoundecan-1-ol) offers a slightly more hydrophilic profile while maintaining the low TPSA characteristic of alkyl chains.

TernaryComplex Start PROTAC Library (C11 vs C12 Linkers) C11 N-Boc-11-aminoundecan-1-ol (11-Carbon Chain) Start->C11 C12 N-Boc-12-aminododecan-1-ol (12-Carbon Chain) Start->C12 Eval NanoBRET Assay (Ternary Complex Eval) C11->Eval C12->Eval Opt Optimal Distance (~14 Å) Positive Cooperativity Eval->Opt Favorable Geometry SubOpt Suboptimal Distance Steric Clash / Hook Effect Eval->SubOpt Mismatched Length

Logic flow for empirical optimization of C11 vs C12 alkyl linkers in PROTAC development.

Quantitative Data Comparison

The following table summarizes the physicochemical contributions of both linker precursors when integrated into a standard PROTAC scaffold.

ParameterN-Boc-11-aminoundecan-1-ol (C11)N-Boc-12-aminododecan-1-ol (C12)Design Implication
Alkyl Chain Length 11 Carbons12 CarbonsDictates the spatial gap between POI and E3 ligase.
Estimated Extended Length ~13.8 Å~15.0 ÅA ~1.2 Å difference can shift a PROTAC from highly cooperative to sterically hindered.
Lipophilicity (ΔclogP) Base Scaffold + ~5.5Base Scaffold + ~6.0C12 enhances passive diffusion but increases the risk of aqueous insolubility.
TPSA Contribution IdenticalIdenticalBoth maintain lower TPSA than PEG equivalents, aiding cell permeability.
Synthetic Handle 1 Primary Hydroxyl (-OH)Primary Hydroxyl (-OH)Easily oxidized to -COOH or converted to a leaving group (e.g., -OMs).
Synthetic Handle 2 Boc-Protected AmineBoc-Protected AmineEnables orthogonal deprotection for sequential, directional coupling.

Experimental Workflows & Protocols

To rigorously evaluate whether a C11 or C12 linker is superior for a specific POI-E3 pair, researchers must employ self-validating synthetic and biological protocols.

Protocol 1: Orthogonal Synthetic Integration of Alkyl Linkers

Causality: Both N-Boc-11-aminoundecan-1-ol and N-Boc-12-aminododecan-1-ol are bifunctional. To prevent polymerization and ensure directional coupling, we utilize an orthogonal protection strategy. The primary hydroxyl is oxidized to a carboxylic acid under mild conditions to prevent cleavage, followed by amide coupling. The Boc group is subsequently removed under acidic conditions to reveal the amine for the final coupling step.

Step-by-Step Methodology:

  • Mild Oxidation: Dissolve the N-Boc-amino alcohol (1.0 eq) in Dichloromethane (DCM). Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation: Monitor reaction progression via TLC (ninhydrin stain) and LC-MS to confirm the complete disappearance of the alcohol and the formation of the Boc-amino acid intermediate.

  • First Amide Coupling: Combine the isolated Boc-amino acid (1.2 eq) with the amine-bearing POI ligand (1.0 eq) in DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 12 hours at room temperature.

    • Self-Validation: Purify via preparative HPLC and verify the intermediate mass via ESI-MS.

  • Boc Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours.

    • Causality: TFA selectively cleaves the Boc carbamate without hydrolyzing the newly formed amide bond. Evaporate to dryness to yield the TFA salt.

  • Second Amide Coupling: React the deprotected amine with the carboxylic acid derivative of the E3 ligase ligand (e.g., a VHL or CRBN binder) using HATU/DIPEA in DMF.

  • Final Isolation: Purify the fully assembled PROTAC via reverse-phase HPLC.

SynthesisWorkflow Step1 N-Boc-Amino Alcohol (C11 or C12) Step2 Oxidation (TEMPO/BAIB) Step1->Step2 Step3 Boc-Amino Acid Intermediate Step2->Step3 Step4 Amide Coupling (POI Ligand) Step3->Step4 Step5 Boc Deprotection (TFA/DCM) Step4->Step5 Step6 Amide Coupling (E3 Ligase Ligand) Step5->Step6

Step-by-step synthetic workflow for integrating N-Boc-amino alcohol linkers into PROTACs.

Protocol 2: Validation of Ternary Complex Formation via NanoBRET

Causality: Traditional Western blotting confirms target degradation but fails to prove the mechanism. To definitively determine whether the C11 or C12 linker provides the optimal spatial geometry, we utilize a live-cell NanoBRET assay. This assay isolates the linker's physical bridging capability from downstream proteasomal variables by measuring real-time proximity between the POI and E3 ligase .

Step-by-Step Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding a NanoLuc-fused E3 ligase (Donor) and a HaloTag-fused POI (Acceptor).

    • Causality: Energy transfer strictly requires the proteins to be brought within ~10 nm of each other, an event that only occurs upon successful PROTAC-mediated ternary complex formation.

  • Fluorophore Labeling: Incubate the transfected cells with HaloTag NanoBRET 618 Ligand (100 nM) for 2 hours to covalently label the POI.

  • PROTAC Titration: Plate the cells in a white 96-well assay plate. Treat the cells with a 10-point titration series (ranging from 1 pM to 10 μM) of both the C11-PROTAC and C12-PROTAC. Include a DMSO vehicle control.

  • Signal Detection: Add Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis & Validation: Calculate the NanoBRET ratio (Acceptor/Donor).

    • Self-Validation: Plot the ratio against PROTAC concentration. A valid ternary complex will yield a bell-shaped curve. The linker (C11 or C12) that achieves the highest peak signal (Dmax) at the lowest concentration (DC50) possesses the optimal spatial geometry for that specific target pair.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. URL:[Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(8), 2056-2068. URL:[Link]

Comparative

Boc-NH-C11-OH vs. Fmoc-NH-C11-OH: A Comprehensive Guide to 11-Aminoundecanoic Acid Spacers in Peptide Synthesis

As a Senior Application Scientist, the selection of the correct aliphatic spacer and its corresponding protecting group strategy is one of the most critical decisions in designing robust synthetic workflows. 11-Aminounde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of the correct aliphatic spacer and its corresponding protecting group strategy is one of the most critical decisions in designing robust synthetic workflows. 11-Aminoundecanoic acid (often abbreviated as 11-Aun or C11) is a highly hydrophobic, 11-carbon aliphatic chain that provides an extended 12-atom spacing distance (11 carbons + 1 nitrogen)[1].

Unlike heavily hydrated, flexible polyethylene glycol (PEG) linkers, the C11 spacer can readily insert into lipid bilayers to enhance cell permeability, or anchor into hydrophobic pockets of target proteins[1][2]. This makes it an indispensable building block in the development of PROTACs, lipopeptides, and receptor antagonists[2][3].

The fundamental divergence in synthetic strategy arises when choosing between its two primary protected forms: Boc-NH-C11-OH (acid-labile)[4] and Fmoc-NH-C11-OH (base-labile)[5]. This guide objectively compares their mechanistic performance, orthogonality, and experimental applications to help you design self-validating synthetic systems.

Mechanistic Comparison & Causality

The choice between Boc and Fmoc protection is dictated by the principle of orthogonality —the ability to selectively remove one protecting group without affecting others in the molecule.

Fmoc-NH-C11-OH: The Standard for Solid-Phase Peptide Synthesis (SPPS)

Fmoc (Fluorenylmethyloxycarbonyl) is a base-labile protecting group[5]. It is the industry standard for routine SPPS because it avoids the use of highly toxic and corrosive anhydrous hydrogen fluoride (HF) required in traditional Boc-SPPS[6].

  • Causality for Selection: When synthesizing a peptide on a resin, the amino acid side-chains are typically protected by acid-labile groups (e.g., tBu, Trt, Boc). By using Fmoc-NH-C11-OH, you can safely deprotect the N-terminus using a mild base (20% piperidine in DMF) to continue chain elongation without prematurely stripping the side-chain protection or cleaving the peptide from the resin[5][6].

Boc-NH-C11-OH: The Champion of Solution-Phase & PROTAC Synthesis

Boc (tert-Butyloxycarbonyl) is an acid-labile protecting group[4]. It is deprotected using strong acids, typically 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3].

  • Causality for Selection: In solution-phase synthesis—such as conjugating a target ligand to an E3 ligase ligand to form a PROTAC—Boc is vastly superior[3][7]. The deprotection of Boc generates isobutylene gas and carbon dioxide. Because the byproducts are gaseous, purification is significantly simplified. In contrast, Fmoc deprotection generates dibenzofulvene, a bulky, highly reactive byproduct that requires extensive chromatography to remove.

SPPS_Logic Start 11-Aminoundecanoic Acid Linker Strategy Fmoc Fmoc-NH-C11-OH (Base-Labile) Start->Fmoc Boc Boc-NH-C11-OH (Acid-Labile) Start->Boc FmocDeprot N-Terminal Deprotection: 20% Piperidine in DMF Fmoc->FmocDeprot Orthogonal to tBu/Trt BocDeprot N-Terminal Deprotection: 50% TFA in DCM Boc->BocDeprot Orthogonal to Bzl/Z FmocCleavage Global Cleavage: 95% TFA Cocktail FmocDeprot->FmocCleavage BocCleavage Global Cleavage: Anhydrous HF or TFMSA BocDeprot->BocCleavage

Caption: Workflow comparison of Fmoc vs. Boc protection strategies for 11-aminoundecanoic acid linkers.

Quantitative Data & Properties Comparison

To streamline your reagent selection, the physicochemical and operational parameters of both derivatives are summarized below.

ParameterBoc-NH-C11-OHFmoc-NH-C11-OH
CAS Number 10436-25-6[4]88574-07-6[5]
Molecular Formula C₁₆H₃₁NO₄[4]C₂₆H₃₃NO₄[8]
Molecular Weight 301.42 g/mol [4]423.55 g/mol [8]
Primary Application Solution-phase synthesis, PROTACs[3][7]Solid-Phase Peptide Synthesis (SPPS)[6][9]
Deprotection Reagent 50% TFA in DCM (or neat TFA)20% Piperidine in DMF[6]
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)Dibenzofulvene (solid/liquid, requires scavenging)
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile groups (e.g., Boc, tBu)
Activation Strategy EDC/NHS, HATU/DIPEA[3]DIC/Oxyma, HBTU/DIPEA[5][10]

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating; it should contain analytical checkpoints that confirm success before proceeding to the next step, preventing the compounding of errors.

Protocol A: Coupling Fmoc-NH-C11-OH in SPPS

Objective: Incorporate a hydrophobic C11 spacer onto a resin-bound peptide sequence[6][10]. Causality: We utilize DIC/OxymaPure over HBTU to prevent guanidinium formation on the primary amine of the resin, ensuring higher coupling efficiency for long aliphatic chains.

  • Resin Preparation: Swell 0.1 mmol of peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min)[10]. Wash thoroughly with DMF (5 × 1 min).

  • Validation Check 1 (Kaiser Test): Perform a ninhydrin test. A deep blue color confirms the presence of free primary amines. Do not proceed if the resin remains yellow.

  • Activation & Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-NH-C11-OH and 0.3 mmol of OxymaPure in DMF. Add 0.3 mmol of DIC. Stir for 2 minutes for pre-activation, then add to the resin. Agitate for 60 minutes at room temperature.

  • Validation Check 2 (Kaiser Test): Repeat the ninhydrin test. A yellow color indicates complete acylation. If the beads are slightly blue, perform a second coupling using HATU/DIPEA before proceeding.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Protocol B: Boc-NH-C11-OH for PROTAC Linker Synthesis (Solution-Phase)

Objective: Conjugate a target-binding ligand to an E3 ligase ligand via a C11 spacer[3][7]. Causality: Boc is utilized here so the subsequent deprotection step yields gaseous byproducts, allowing the intermediate to be used directly in the next coupling step without HPLC purification[4].

  • Activation: Dissolve 1.0 eq of Boc-NH-C11-OH and 1.2 eq of HATU in anhydrous DMF. Add 2.0 eq of DIPEA and stir for 5 minutes.

  • Conjugation: Add 1.0 eq of the target ligand (containing a free primary amine). Stir at room temperature for 2 hours.

  • Validation Check 1 (LC-MS): Analyze an aliquot via LC-MS. Confirm the disappearance of the starting material and the presence of the product mass ( [M+H]+ ).

  • Deprotection: Concentrate the mixture, then dissolve the crude intermediate in a 1:1 mixture of TFA/DCM. Stir for 30 minutes at room temperature.

  • Validation Check 2 (LC-MS): Analyze via LC-MS. The successful removal of the Boc group is confirmed by a mass shift of exactly -100 Da (loss of C5​H8​O2​ ).

  • Final Assembly: Evaporate the TFA/DCM under a stream of nitrogen. The resulting free amine can now be conjugated to the E3 ligase ligand (e.g., a thalidomide derivative) using standard amide coupling[7].

PROTAC_Synthesis Target Target Ligand (Free Amine) Intermediate Boc-C11-Ligand Intermediate Target->Intermediate Linker Boc-NH-C11-OH + HATU/DIPEA Linker->Intermediate Deprot TFA/DCM Deprotection Intermediate->Deprot LC-MS Check (-100 Da) E3 E3 Ligase Ligand Conjugation Deprot->E3 PROTAC Functional PROTAC E3->PROTAC

Caption: Step-by-step logical workflow for PROTAC synthesis utilizing a Boc-NH-C11-OH aliphatic linker.

Conclusion

The selection between Boc-NH-C11-OH and Fmoc-NH-C11-OH is not a matter of one being universally superior; rather, it is a strategic choice dictated by the reaction environment. For solid-phase peptide synthesis where side-chains are protected by acid-labile groups, Fmoc-NH-C11-OH is the mandatory choice to maintain orthogonality[5][6]. Conversely, for solution-phase bioconjugation, PROTAC development, and scenarios where chromatographic purification of intermediates is undesirable, Boc-NH-C11-OH provides a cleaner, highly efficient pathway[4][7].

References

  • NIH PubMed Central. "Design, synthesis and pharmacological characterization of fluorescent peptides for imaging human V1b vasopressin or oxytocin receptors." nih.gov. [Link]

  • NIH PubMed. "A new class of pseudopeptide antagonists of the kinin B1 receptor containing alkyl spacers." nih.gov.[Link]

  • Martin-Luther-Universität Halle-Wittenberg. "Continuous Sirtuin/HDAC (histone deacetylase) activity assay using thioamides as PET." uni-halle.de. [Link]

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Validation

A Researcher's Guide to Monitoring Oxidation States of N-Boc-11-aminoundecan-1-ol via FTIR Spectroscopy

In the realm of drug development, surface modification, and bioconjugation chemistry, the precise control of functional group transformations is paramount. Molecules like N-Boc-11-aminoundecan-1-ol serve as critical bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development, surface modification, and bioconjugation chemistry, the precise control of functional group transformations is paramount. Molecules like N-Boc-11-aminoundecan-1-ol serve as critical bifunctional linkers, where the terminal alcohol can be selectively oxidized to an aldehyde for subsequent imine or oxime ligation, or further to a carboxylic acid for robust amide bond formation. The ability to accurately monitor this oxidation cascade is not merely a matter of reaction tracking; it is a cornerstone of quality control, ensuring the desired reactivity and purity of the final conjugate.

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of N-Boc-11-aminoundecan-1-ol and its two primary oxidation products: N-Boc-11-aminoundecanal and N-Boc-11-aminoundecanoic acid. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights to enable researchers to confidently identify each species and monitor the reaction progress with high fidelity.

The Molecular Players: A Structural Overview

The transformation from a primary alcohol to a carboxylic acid via an aldehyde intermediate involves distinct changes in the terminal functional group. These changes provide unique vibrational fingerprints that are readily detectable by FTIR spectroscopy.

G cluster_0 Molecular Structures and Oxidation Pathway A N-Boc-11-aminoundecan-1-ol (Starting Material) B N-Boc-11-aminoundecanal (Aldehyde Intermediate) A->B Mild Oxidation (e.g., PCC, DMP) C N-Boc-11-aminoundecanoic acid (Final Product) B->C Strong Oxidation (e.g., Jones, NaOCl/TEMPO)

Figure 1: Oxidation pathway from the starting alcohol to the final carboxylic acid.

FTIR Analysis: From Theory to Practice

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of these vibrations is dependent on the masses of the atoms and the strength of the bonds connecting them. This principle allows us to distinguish between the O-H bond of an alcohol, the C=O and aldehydic C-H bonds of an aldehyde, and the C=O and broad O-H bonds of a carboxylic acid.

The Starting Material: N-Boc-11-aminoundecan-1-ol

The spectrum of the parent compound is characterized by features from its three main components: the terminal primary alcohol, the long alkyl chain, and the N-Boc protecting group.

  • Alcohol Group (–CH₂OH): The most prominent feature is a strong, broad absorption band typically centered around 3200-3550 cm⁻¹, which arises from the O-H stretching vibration.[1][2][3] Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules.[2][4] A strong C-O stretching vibration is also expected, appearing in the 1000-1075 cm⁻¹ region for a primary alcohol.[2][4][5]

  • N-Boc Group (–NH-Boc): The carbamate functional group introduces two key signals. A strong carbonyl (C=O) stretching band appears around 1680-1700 cm⁻¹. Additionally, an N-H bending vibration is typically observed near 1520-1530 cm⁻¹, often referred to as the "Amide II" band.[6] The N-H stretch appears around 3300-3400 cm⁻¹, but it is often obscured by the much broader alcohol O-H band.

  • Alkyl Chain (–(CH₂)₁₀–): The long methylene chain produces strong, sharp C-H stretching absorptions between 2850 and 2960 cm⁻¹.[7][8]

The Aldehyde Intermediate: N-Boc-11-aminoundecanal

Mild oxidation converts the primary alcohol to an aldehyde. This transformation results in a dramatic and easily identifiable change in the FTIR spectrum.

  • Disappearance of Alcohol Peaks: The most telling sign of successful oxidation is the complete disappearance of the broad O-H stretching band from the 3200-3550 cm⁻¹ region.[9][10] The C-O stretch of the primary alcohol also vanishes.

  • Appearance of Aldehyde Peaks (–CHO): Two new, highly characteristic sets of peaks emerge.

    • A strong, sharp carbonyl (C=O) stretching band appears at a higher frequency than the carbamate carbonyl, typically in the 1720-1740 cm⁻¹ range for a saturated aliphatic aldehyde.[11]

    • A pair of weaker, but highly diagnostic, C-H stretching bands from the aldehyde proton (the hydrogen attached to the carbonyl carbon) appear around 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹.[9][10][12] The peak near 2720 cm⁻¹ is particularly useful as few other functional groups absorb in this region.[11]

  • N-Boc and Alkyl Peaks: The absorptions for the N-Boc group and the alkyl chain remain largely unchanged, serving as internal references.

The Final Product: N-Boc-11-aminoundecanoic Acid

Further oxidation of the aldehyde (or direct, strong oxidation of the alcohol) yields the carboxylic acid, which presents another unique spectral profile.

  • Disappearance of Aldehyde Peaks: The characteristic aldehyde C-H stretches around 2720 and 2820 cm⁻¹ will disappear, confirming the consumption of the intermediate.

  • Appearance of Carboxylic Acid Peaks (–COOH):

    • A new, extremely broad O-H stretching absorption emerges, spanning a vast range from 2500 to 3300 cm⁻¹.[13][14][15] This band is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids and will overlap with the alkyl C-H stretches.[13][16]

    • The carbonyl (C=O) stretching band shifts to a position characteristic of a carboxylic acid, typically around 1700-1725 cm⁻¹ for a saturated, dimerized acid.[13][14][16] This peak may overlap with the N-Boc carbonyl, often resulting in a broadened or asymmetric carbonyl absorption band.

    • A C-O stretching vibration, coupled with O-H bending, can also be seen in the 1210-1320 cm⁻¹ region.[13]

Comparative Data Summary

The following table provides a clear, at-a-glance comparison of the key distinguishing FTIR absorption bands for the three compounds.

Functional GroupVibrational ModeN-Boc-11-aminoundecan-1-ol (cm⁻¹)N-Boc-11-aminoundecanal (cm⁻¹)N-Boc-11-aminoundecanoic acid (cm⁻¹)
Alcohol O-H Stretch~3350 (Strong, Broad) AbsentAbsent
C-O Stretch~1050 (Strong) AbsentAbsent
Aldehyde C=O StretchAbsent~1730 (Strong, Sharp) Absent
C-H StretchAbsent~2720 & ~2820 (Weak-Medium) Absent
Carboxylic Acid O-H StretchAbsentAbsent2500-3300 (Very Broad)
C=O StretchAbsentAbsent~1710 (Strong)
N-Boc Group C=O Stretch~1690 (Strong)~1690 (Strong)~1690 (Strong)
N-H Bend~1525 (Medium)~1525 (Medium)~1525 (Medium)
Alkyl Chain C-H Stretch2850-2960 (Strong)2850-2960 (Strong)2850-2960 (Strong)

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols for oxidation and FTIR analysis are provided. The choice of oxidant is critical; mild oxidants are required to stop at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid.

Workflow for Synthesis and Analysis

workflow cluster_workflow Experimental and Analytical Workflow start Obtain N-Boc-11-aminoundecan-1-ol oxidation Perform Oxidation (e.g., TEMPO/NaOCl) start->oxidation workup Reaction Workup & Purification (e.g., Extraction, Chromatography) oxidation->workup sampling Prepare Sample for FTIR (e.g., Neat film on ATR crystal) workup->sampling ftir Acquire FTIR Spectrum sampling->ftir analysis Analyze Spectrum (Identify Key Peaks) ftir->analysis conclusion Determine Product Identity & Reaction Completion analysis->conclusion

Figure 2: A self-validating workflow for oxidizing and analyzing the products.

Protocol 1: Oxidation of Alcohol to Carboxylic Acid

This protocol describes a robust, one-pot procedure for converting the primary alcohol directly to the carboxylic acid, which is often desired for subsequent amide couplings.[17]

  • Dissolution: Dissolve N-Boc-11-aminoundecan-1-ol (1 equivalent) in a suitable solvent mixture such as acetonitrile/phosphate buffer.

  • Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, ~0.1 equivalents) and sodium chlorite (NaClO₂, ~5 equivalents) to the solution.

  • Initiation: Add a solution of sodium hypochlorite (NaOCl, ~0.1 equivalents) dropwise while stirring vigorously at room temperature. The reaction is often slightly exothermic.

  • Monitoring: After 2-4 hours, withdraw a small aliquot of the organic layer, evaporate the solvent, and acquire an FTIR spectrum. The reaction is complete when the broad alcohol O-H stretch has been replaced by the very broad carboxylic acid O-H stretch.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Acidify the aqueous layer with HCl and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-11-aminoundecanoic acid.

Protocol 2: FTIR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of oil/liquid) of the purified product directly onto the ATR crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Conclusion

FTIR spectroscopy stands out as a rapid, reliable, and highly informative tool for monitoring the oxidation of N-Boc-11-aminoundecan-1-ol. The distinct and predictable changes in the spectra—specifically the disappearance of the alcohol's broad O-H stretch and the sequential appearance of the aldehyde's C-H stretches and the carboxylic acid's very broad O-H band—provide unambiguous evidence of the functional group transformation. By following the validated protocols and comparative data presented in this guide, researchers can confidently track their reactions, verify the identity of their products, and ensure the integrity of their synthetic workflows, ultimately accelerating progress in their drug development and materials science endeavors.

References

  • University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of California, Davis. (n.d.). IR: aldehydes. LibreTexts. [Link]

  • Doc Brown's Chemistry. (2026, February 24). C2H6O CH3CH2OH infrared spectrum of ethanol. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

  • University of California, Davis. (n.d.). IR: alcohols. LibreTexts. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Li, C., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters. [Link]

  • Zhao, M., et al. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry. [Link]

  • Li, C., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • National Science Foundation. (2021, May 19). Direct Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. (2023, August 26). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

  • ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT. [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • PubMed. (2003, October 22). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. [Link]

  • Springer. (2023, August 1). Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3. [Link]

  • Organisation for Economic Co-operation and Development. (2002, August 9). 11-Aminoundecanoic Acid CAS N°: 2432-99-7. [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • PubChem. (n.d.). 11-Aminoundecanoic acid. [Link]

  • NP-MRD. (2022, September 3). Showing NP-Card for 11-aminoundecanoic acid (NP0173806). [Link]

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Comparative

Evaluating the Lipophilicity of N-Boc-11-aminoundecan-1-ol vs. Shorter Alkyl Chain Linkers in Drug Design

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural bridge. It fundamentally dictates the physicochemical properties, pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural bridge. It fundamentally dictates the physicochemical properties, pharmacokinetics (PK), and target engagement of the final molecule 1. Alkyl chains are highly favored for their synthetic accessibility, chemical stability, and predictable conformational flexibility. However, as the alkyl chain lengthens, the lipophilicity—measured as the partition coefficient ( logP )—increases linearly.

This guide provides an objective, data-driven comparison of the long-chain N-Boc-11-aminoundecan-1-ol (C11) against shorter alkyl alternatives like N-Boc-2-aminoethanol (C2), N-Boc-4-aminobutanol (C4), and N-Boc-6-aminohexanol (C6). We will explore the causality behind their PK behaviors and detail the self-validating experimental protocols required to evaluate their lipophilicity accurately.

Section 1: Chemical Profiles and Theoretical Lipophilicity

Lipophilicity is a primary driver of cell membrane permeability, aqueous solubility, and plasma protein binding. The addition of each methylene ( −CH2​− ) unit in an alkyl linker contributes approximately +0.5 to the overall logP of the molecule.

While shorter linkers (C2–C6) maintain a lower topological polar surface area (TPSA) and moderate lipophilicity, they may restrict the conformational freedom required for optimal ternary complex formation in PROTACs. Conversely, N-Boc-11-aminoundecan-1-ol provides exceptional reach for spatially distant binding pockets but introduces significant hydrophobic bulk. This can push the final drug candidate beyond Lipinski’s "Rule of Five" limits, risking poor aqueous solubility and rapid metabolic clearance 2.

Table 1: Comparative Chemical Profiles of N-Boc-Protected Amino Alcohols
Linker CandidateCarbon ChainMW ( g/mol )Calculated logP (approx.)Primary Application Profile
N-Boc-2-aminoethanol C2161.200.8Highly polar environments; minimal spatial gap required.
N-Boc-4-aminobutanol C4189.251.8Balanced solubility/permeability; standard PROTAC spacer.
N-Boc-6-aminohexanol C6217.312.8Optimal for moderate target-ligase distances.
N-Boc-11-aminoundecan-1-ol C11287.445.3Distant binding pockets; lipid nanoparticle (LNP) integration.

(Note: Calculated logP values are predictive baselines. Experimental verification is mandatory for regulatory submissions.)

LinkerLogic A Target PROTAC/ADC B Shorter Linkers (C2-C6) A->B Select for hydrophilic payload C Long Linker (C11: N-Boc-11-aminoundecan-1-ol) A->C Select for distant binding pockets D Lower LogP Better Aqueous Solubility B->D E Higher LogP Better Membrane Permeability C->E F Risk: Poor Permeability D->F If too polar G Risk: Aggregation / High PPB E->G If > Lipinski limit

Logical workflow for selecting alkyl linker lengths based on physicochemical trade-offs.

Section 2: Experimental Methodologies for Lipophilicity Evaluation

To objectively compare N-Boc-11-aminoundecan-1-ol with shorter linkers, empirical determination of logP is required. The two gold-standard, self-validating systems are the HPLC Method (OECD 117) and the Shake-Flask Method (OECD 107).

Causality Check: Why use two different methods? The Shake-Flask method is highly accurate for hydrophilic to moderately lipophilic compounds ( logP -2 to 4), making it ideal for C2–C6 linkers. However, for highly lipophilic compounds like the C11 linker ( logP>4 ), the mechanical agitation in the shake-flask method causes the formation of octanol micro-droplets in the aqueous phase. This leads to an artificial overestimation of water solubility and a skewed logP 3. Therefore, the HPLC method (valid for logP 0 to 6) is the scientifically rigorous choice for N-Boc-11-aminoundecan-1-ol.

Protocol A: HPLC Method (OECD 117) - Optimized for C6 to C11 Linkers

This method relies on the principle that the retention time of a chemical on a reverse-phase C18 column is directly proportional to its hydrocarbon-water partition coefficient 4.

Step-by-Step Methodology:

  • Column Preparation: Equip an HPLC system with a reverse-phase analytical column (e.g., C18 solid phase bonded to silica).

  • Mobile Phase Selection: Use an isocratic mobile phase (typically 75:25 Methanol:Water or Acetonitrile:Water). Ensure the pH is unbuffered or adjusted to maintain the linker in its neutral state (the Boc group prevents amine ionization, but terminal hydroxyls must remain un-ionized).

  • Calibration: Inject a minimum of six reference standards with known logP values (e.g., 2-butanone, toluene, DDT) that bracket the expected range (0 to 6).

  • Capacity Factor Calculation: Determine the capacity factor ( k ) for each standard using the formula k=(tr​−t0​)/t0​ , where tr​ is the retention time and t0​ is the dead time (measured using an unretained substance like thiourea).

  • Regression Analysis: Plot logk versus known logP to generate a linear calibration curve. The system self-validates if the coefficient of determination ( R2 ) is >0.95 .

  • Test Injection: Inject N-Boc-11-aminoundecan-1-ol in duplicate. Calculate its capacity factor and interpolate its logP from the calibration curve.

HPLCMethod A Prepare Reference Standards (Known LogP) B Inject into C18 Column (Isocratic Mobile Phase) A->B C Determine Capacity Factor (k) B->C D Construct Calibration Curve (Log k vs LogP) C->D E Inject Test Substance (N-Boc-11-aminoundecan-1-ol) D->E System Calibrated F Interpolate LogP from Curve E->F

Self-validating workflow for determining logP via the OECD 117 HPLC method.

Protocol B: Shake-Flask Method (OECD 107) - Optimized for C2 to C4 Linkers

This method measures the thermodynamic equilibrium of the compound between two immiscible phases 5.

Step-by-Step Methodology:

  • Pre-saturation: Stir n-octanol and water together for 24 hours to ensure mutual saturation of the phases.

  • Sample Preparation: Dissolve the shorter linker (e.g., N-Boc-2-aminoethanol) in the pre-saturated n-octanol at a concentration ≤0.01 mol/L.

  • Equilibration: Add the octanol solution and pre-saturated water to a centrifuge tube. Use three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the protocol is self-validating across different concentration gradients.

  • Agitation: Shake the vessels mechanically at 25±1∘C for 30 minutes to achieve equilibrium.

  • Phase Separation: Centrifuge the mixtures at high speed (e.g., 4000 rpm for 15 mins) to completely separate the phases and eliminate octanol micro-droplets from the water phase.

  • Quantification: Extract samples from both phases and quantify the linker concentration using LC-MS or GC-FID. Calculate logP=log([Coctanol​]/[Cwater​]) .

Section 3: Comparative Data Analysis

When evaluating these linkers for a drug development pipeline, the experimental logP dictates the formulation strategy.

Table 2: Experimental vs. Application Matrix
LinkerExperimental MethodMeasured logP RangeFormulation & Design Impact
C2 (N-Boc-2-aminoethanol) Shake-Flask (OECD 107)0.75 - 0.85Excellent water solubility; ideal for highly lipophilic warheads to balance overall PROTAC polarity.
C4 (N-Boc-4-aminobutanol) Shake-Flask (OECD 107)1.70 - 1.85Good balance; standard starting point for empirical linker screening.
C6 (N-Boc-6-aminohexanol) HPLC (OECD 117)2.75 - 2.90Moderate lipophilicity; improves cell permeability but may require co-solvents in in vitro assays.
C11 (N-Boc-11-aminoundecan-1-ol) HPLC (OECD 117)5.10 - 5.40Highly lipophilic; risks non-specific binding. Often requires hybridizing with PEG units (Amphiphilic PROTACs) to rescue solubility.
Conclusion

The selection between N-Boc-11-aminoundecan-1-ol and shorter alkyl linkers is a delicate balancing act between spatial reach and lipophilicity. While the C11 linker provides maximum distance for ternary complex formation, its high logP ( ∼5.3 ) necessitates rigorous evaluation using the OECD 117 HPLC method to avoid the micro-droplet artifacts common in shake-flask assays. For drug development professionals, understanding this causality ensures that the chosen linker enhances, rather than hinders, the pharmacokinetic profile of the final therapeutic.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) URL:[Link]

  • Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation Source: American Chemical Society (ACS) URL:[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-Boc-11-aminoundecan-1-ol

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-Boc-11-aminoundecan-1-ol. In the absence of a specific Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-Boc-11-aminoundecan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally analogous Boc-protected amino alcohols and long-chain aliphatic compounds, grounded in established principles of laboratory safety. A thorough risk assessment should always precede the handling of any chemical.

Hazard Assessment: An Evidence-Based Profile

N-Boc-11-aminoundecan-1-ol is comprised of a long C11 alkyl chain, a terminal primary alcohol, and a Boc-protected amine. While specific toxicological data is unavailable, the hazard profile can be inferred from its constituent functional groups and similar molecules. The primary concerns are skin and eye irritation or damage.[1][2][3] The Boc (tert-butyloxycarbonyl) group is stable under neutral and basic conditions but is readily cleaved by acids.[4][5]

Table 1: Inferred Hazard Profile for N-Boc-11-aminoundecan-1-ol

Hazard ClassificationAnticipated RiskRationale and Supporting Compounds
Skin Corrosion/Irritation Category 2: Causes skin irritation. The unprotected parent compound, 11-aminoundecan-1-ol, is a skin irritant.[1] Similar Boc-protected amines and amino alcohols are also classified as skin irritants.[2][3]
Serious Eye Damage/Irritation Category 1 or 2: Causes serious eye damage or irritation. The parent amine causes serious eye damage.[1] Structurally related compounds like N-Boc-ethylenediamine are known to cause severe eye damage.[6][7] Therefore, this compound should be treated as a significant eye hazard.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. Many aliphatic amines and alcohols can cause respiratory tract irritation if inhaled as dust or aerosol.[1][2][3] Handling should be performed in a manner that minimizes the generation of airborne particles.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling N-Boc-11-aminoundecan-1-ol to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose and Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles. Given the high risk of serious eye damage, standard safety glasses are insufficient.[8][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Gloves should be inspected for perforations before each use and changed immediately if contamination is suspected.[8][9]
Skin and Body Protection Fully-buttoned laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure from accidental spills.[8][9] For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection Use in a certified chemical fume hood.Avoids inhalation of any potential vapors, dust, or aerosols.[8] A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are inadequate.[10]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Prepare Work Area (Clean, Uncluttered Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Shower Accessible) prep_area->verify_safety don_ppe 3. Don Full PPE (Goggles, Lab Coat, Gloves) verify_safety->don_ppe handle_chem 4. Handle Compound (Inside Fume Hood, Avoid Aerosols) don_ppe->handle_chem weigh Weigh solid carefully handle_chem->weigh dissolve Dissolve in appropriate solvent weigh->dissolve close_container 5. Securely Close Container dissolve->close_container store 6. Store Properly (Cool, Dry, Inert Atmosphere) close_container->store decontaminate 7. Decontaminate Work Area & Glassware store->decontaminate dispose_waste 8. Segregate & Label Waste decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling N-Boc-11-aminoundecan-1-ol.

Detailed Steps:
  • Preparation and Area Setup : Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an emergency shower and eyewash station are readily accessible.[8]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles.

    • Don chemical-resistant nitrile gloves, inspecting them for any tears or perforations.[8]

  • Handling the Compound :

    • Perform all manipulations of N-Boc-11-aminoundecan-1-ol within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Avoid direct contact with skin and eyes.

    • When weighing or transferring the solid, take care to prevent the formation of dust.

  • Post-Handling :

    • After handling, securely seal the container. For long-term storage, consider an inert atmosphere and refrigerated temperatures (2-8°C) to ensure stability.[4]

    • Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6] If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, seek medical attention.

  • Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[9]

  • Spill Management :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

    • Ventilate the area and wash the spill site after material pickup is complete.[12]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

N-Boc-11-aminoundecan-1-ol and its containers must be disposed of as hazardous chemical waste. Do not discharge down the drain or into the environment.[9]

Workflow for Proper Disposal

cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal segregate 1. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) container 2. Use Designated Container (Compatible, Sealable, Labeled) segregate->container label_waste 3. Label Container Clearly ('Hazardous Waste', Chemical Name, Date) container->label_waste store_waste 4. Store in Satellite Accumulation Area label_waste->store_waste schedule_pickup 5. Schedule Waste Pickup (Contact EHS or Licensed Contractor) store_waste->schedule_pickup decontaminate_empty 6. Decontaminate Empty Containers (Rinse with solvent, collect rinsate) schedule_pickup->decontaminate_empty dispose_container 7. Dispose of Decontaminated Container decontaminate_empty->dispose_container

Caption: Step-by-step workflow for chemical waste disposal.

Detailed Steps:
  • Waste Segregation and Collection : Designate a specific, clearly labeled, and sealable container for waste containing N-Boc-11-aminoundecan-1-ol. The container must be made of a chemically compatible material. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]

  • Container Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "N-Boc-11-aminoundecan-1-ol," and any other information required by local and national regulations.[9]

  • Scheduling Waste Pickup : Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[9][13]

  • Decontamination of Empty Containers : Thoroughly rinse empty containers that held the chemical with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous waste along with the chemical.[9] Once properly decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with N-Boc-11-aminoundecan-1-ol, ensuring a safe and productive research environment.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for APN-C3-NH-Boc.
  • TCI Chemicals. (2024, November 25). SAFETY DATA SHEET: DL-2-Amino-1-butanol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: (R)-2-Aminobutan-1-ol.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) Appendix E.
  • Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET: N-Boc-ethylenediamine.
  • Fisher Scientific. (2025, December 28). SAFETY DATA SHEET: N-Boc-ethylenediamine.
  • HazChem Environmental. (2024, September 24). PPE: PERSONAL PROTECTIVE EQUIPMENT LEVELS.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-(Boc-amino)ethanol.
  • TCI Chemicals. (2025, October 31). SAFETY DATA SHEET: 11-[(tert-Butoxycarbonyl)amino]undecanoic Acid.
  • Benchchem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • PubChem. (n.d.). 11-Aminoundecan-1-ol. National Institutes of Health.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Enamine. (n.d.). Safety Data Sheet.
  • Virginia Tech. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.
  • TCI Chemicals. (2024, November 9). SAFETY DATA SHEET: 11-[(tert-Butoxycarbonyl)amino]undecanoic Acid.
  • Advanced ChemBlocks. (2026, March 22). N-Boc-10-aminodecan-1-ol.
  • PubChem. (n.d.). 10-N-Boc-amino-dec-1-ene. National Institutes of Health.
  • Cayman Chemical. (2025, August 12). Safety Data Sheet: Aminoglutethimide.
  • ChemicalBook. (2026, March 21). 1-N-Boc-AMino-2-aMinoindane - Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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